2-(Piperidin-3-ylthio)pyridine
Descripción
BenchChem offers high-quality 2-(Piperidin-3-ylthio)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-3-ylthio)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C10H14N2S |
|---|---|
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
2-piperidin-3-ylsulfanylpyridine |
InChI |
InChI=1S/C10H14N2S/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2 |
Clave InChI |
OQKJPXXEHJUKID-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)SC2=CC=CC=N2 |
Origen del producto |
United States |
Solid-State Characterization of 2-(Piperidin-3-ylthio)pyridine: A Proactive Approach to Crystal Structure Determination and Polymorphic Screening
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The control and characterization of the solid-state properties of an active pharmaceutical ingredient (API) are critical for ensuring the safety, efficacy, and manufacturability of a drug product. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact crucial physicochemical properties such as solubility, dissolution rate, and stability. This guide presents a comprehensive framework for the investigation of the crystal structure and potential polymorphism of 2-(Piperidin-3-ylthio)pyridine, a heterocyclic molecule of pharmaceutical interest. While specific crystallographic data for this compound is not publicly available, this whitepaper, written from the perspective of a Senior Application Scientist, outlines a robust, field-proven methodology for elucidating its solid-state landscape. We will detail the necessary experimental protocols, from single crystal growth to a comprehensive polymorphic screen, and discuss the analytical techniques required for thorough characterization. The causality behind each experimental choice is explained to provide a self-validating system for solid-form screening and selection.
Introduction: The Imperative of Solid-State Characterization
The piperidine and pyridine moieties are prevalent structural motifs in a vast array of pharmaceutically active compounds.[1] The molecule 2-(Piperidin-3-ylthio)pyridine combines these two heterocyclic systems, presenting a compelling candidate for drug development. However, before significant resources are invested in preclinical and clinical development, a thorough understanding of its solid-state chemistry is paramount. The phenomenon of polymorphism, where a single molecule can pack in different arrangements in the solid state, can lead to distinct physical properties.[2] The sudden appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug's bioavailability and can lead to costly manufacturing challenges.[3]
Therefore, a proactive and systematic investigation into the crystal structure and polymorphism of 2-(Piperidin-3-ylthio)pyridine is not merely an academic exercise but a critical risk mitigation strategy in drug development.[4] This guide will provide the technical framework for such an investigation.
Elucidating the Primary Structure: Single Crystal X-ray Diffraction
The definitive determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray diffraction (SCXRD). This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's behavior.
Obtaining a single crystal suitable for SCXRD is often the most challenging step. The choice of crystallization method and solvent is critical and is guided by the molecule's properties. For a molecule like 2-(Piperidin-3-ylthio)pyridine, which contains both hydrogen bond donors (the piperidine N-H) and acceptors (the pyridine N and sulfur atom), a variety of intermolecular interactions can be exploited.
A systematic approach to crystal growth involves screening a wide range of solvents and crystallization techniques.[5]
Step-by-Step Methodology:
-
Solubility Assessment: Begin by determining the approximate solubility of 2-(Piperidin-3-ylthio)pyridine in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). This information is crucial for designing subsequent crystallization experiments.[4]
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) in a clean vial.
-
Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at room temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a solvent in which it is readily soluble (e.g., methanol).
-
Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., diethyl ether). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further to 4°C. A programmable thermostat can be used to control the cooling rate.
-
A suitable single crystal will be mounted on a diffractometer for X-ray analysis. The resulting electron density map is used to solve and refine the crystal structure.[6] The key outputs include the unit cell parameters, space group, and atomic coordinates. These data will reveal the conformation of the piperidine ring (e.g., chair, boat) and the orientation of the pyridine ring relative to the rest of the molecule.[7] Intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal lattice, will also be identified.[8]
Probing for Polymorphism: A Comprehensive Screening Strategy
Given that different crystalline forms can arise under different conditions, a thorough polymorph screen is essential.[9] The goal is to intentionally induce the formation of as many solid forms as possible.[10]
A comprehensive screen should explore a wide crystallization space, varying solvents, temperatures, and crystallization rates. High-throughput screening methods can be employed to efficiently evaluate a large number of conditions.
The following workflow is designed to maximize the chances of discovering different polymorphs of 2-(Piperidin-3-ylthio)pyridine.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmtech.com [pharmtech.com]
- 4. international-pharma.com [international-pharma.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Structural Pharmacophore Analysis: Unveiling Biological Targets of 2-(Piperidin-3-ylthio)pyridine
Topic: Content Type: Technical Whitepaper / Pharmacophore Deconvolution Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary
The molecule 2-(Piperidin-3-ylthio)pyridine (CAS: 1420839-37-7) represents a distinct "privileged scaffold chimera" in medicinal chemistry. It fuses a saturated heterocyclic cation (piperidine) with an electron-deficient aromatic system (pyridine) via a flexible thioether linker. This specific architecture creates a pharmacophore capable of engaging multiple biological targets, most notably aminergic G-Protein Coupled Receptors (GPCRs) , Sigma receptors , and metalloproteins .
This guide deconstructs the molecular architecture of 2-(Piperidin-3-ylthio)pyridine to predict its biological interactome and provides a rigorous experimental framework for validation.
Section 1: Structural Deconstruction & Chemoinformatic Profiling
To predict biological targets, we must first understand the "molecular personality" of the ligand. The structure is not merely a sum of its parts but a dynamic entity defined by its electronic and conformational properties.
The Pharmacophore Triad
The molecule consists of three distinct functional units that drive its binding affinity:
-
The Cationic Anchor (Piperidine Nitrogen):
-
Property: Secondary amine (
). -
Function: At physiological pH (7.4), this nitrogen is protonated. It serves as the primary anchor, forming a salt bridge with conserved Aspartate residues (e.g., Asp3.32) in aminergic GPCRs.
-
Chirality: The 3-position substitution introduces a chiral center. Enantiomers (
vs ) will likely exhibit differential binding affinities, a critical consideration for synthesis and testing.
-
-
The Aromatic Acceptor (Pyridine Ring):
-
Property: Electron-deficient aromatic ring with a basic nitrogen (
). -
Function: Participates in
- stacking interactions with aromatic residues (Phenylalanine, Tryptophan, Tyrosine) in the receptor binding pocket. The pyridine nitrogen can also act as a hydrogen bond acceptor.
-
-
The Flexible Hinge (Thioether Linker):
-
Property: C-S-C bond angle
; Bond length . -
Function: Sulfur is more lipophilic and has a larger van der Waals radius than oxygen. The longer C-S bonds (vs C-O) confer unique conformational flexibility, allowing the molecule to adopt a "folded" conformation to fit into sterically restricted pockets.
-
Pharmacophore Visualization
The following diagram illustrates the interaction points mapped to a theoretical receptor binding pocket.
Caption: Pharmacophore map highlighting the ionic, hydrophobic, and potential chelating interactions of the scaffold.
Section 2: Primary Biological Target Classes
Based on the structural analysis, 2-(Piperidin-3-ylthio)pyridine is predicted to show activity against three primary target classes.
Target Class A: Aminergic GPCRs (High Probability)
The structural motif of an aromatic ring separated from a basic nitrogen by a 3-4 atom linker is the "classic" template for aminergic neurotransmitter ligands.
-
Serotonin Receptors (5-HT): Specifically 5-HT1A and 5-HT7 . The 3-substituted piperidine mimics the spatial arrangement of the ethylamine side chain in serotonin.
-
Dopamine Receptors (D2/D3): The lipophilic pyridine ring can occupy the orthosteric binding pocket, while the piperidine nitrogen engages the conserved aspartate.
-
Muscarinic Acetylcholine Receptors (mAChR): The molecule shares structural similarity with quinuclidine-based ligands (e.g., 3-quinuclidinyl benzilate), suggesting potential affinity for M1-M5 subtypes.
Target Class B: Sigma Receptors (Medium Probability)
Sigma receptors (
-
Mechanism: The piperidine provides the necessary charge, while the thio-pyridine tail provides the bulk required for the hydrophobic pocket of the
receptor. -
Therapeutic Implication: Ligands in this class are often investigated for neuropathic pain and neuroprotection.
Target Class C: Metalloprotein Inhibition (Specific Probability)
The N-C-S motif (2-thiopyridine) is a known bidentate chelator.
-
Matrix Metalloproteinases (MMPs): The pyridine nitrogen and the sulfur atom can coordinate with the catalytic Zinc (
) ion in the active site of MMPs. -
Copper-Dependent Enzymes: Potential inhibition of enzymes like tyrosinase or dopamine
-hydroxylase due to copper chelation.
Section 3: Experimental Validation Protocols
To transition from prediction to proof, the following experimental workflow is required. These protocols are designed to be self-validating, ensuring that observed activity is specific and not an artifact.
Protocol 1: Radioligand Binding Screen (The "Go/No-Go" Step)
Objective: Determine affinity (
-
Preparation: Synthesize 2-(Piperidin-3-ylthio)pyridine (as HCl salt) to >98% purity.
-
Assay System: Membrane preparations from CHO or HEK293 cells overexpressing human 5-HT1A, D2, and M1 receptors.
-
Displacement:
-
Use specific radioligands (e.g.,
for 5-HT1A). -
Incubate membranes with radioligand + increasing concentrations of the test compound (
to ).
-
-
Validation Check: Include a known antagonist (e.g., Way-100635) as a positive control. If the control does not displace within 1 log unit of its literature
, the assay is invalid. -
Data Output: Plot % inhibition vs. Log[Concentration] to determine
and calculate using the Cheng-Prusoff equation.
Protocol 2: Functional Calcium Flux Assay
Objective: Determine if the molecule is an agonist or antagonist . Binding affinity (
-
Cell Line: Stable cell lines expressing the target GPCR coupled to
(or chimeric for targets). -
Indicator: Load cells with Fluo-4 AM (calcium-sensitive dye).
-
Agonist Mode: Add test compound; monitor fluorescence increase (calcium release).
-
Antagonist Mode: Pre-incubate with test compound; add standard agonist (e.g., Serotonin); monitor suppression of fluorescence.
-
Validation Check: Use ATP (endogenous P2Y agonist) to verify cell viability and calcium store integrity at the end of the run.
Protocol 3: Metabolic Stability (Microsomal Stability)
Objective: Assess the vulnerability of the thioether linker to oxidation.
-
Rationale: Thioethers are prone to S-oxidation by FMOs and CYPs, forming sulfoxides (
) and sulfones ( ). This dramatically alters polarity and activity. -
Method: Incubate compound with human liver microsomes (HLM) + NADPH. Analyze clearance via LC-MS/MS at 0, 15, 30, and 60 minutes.
Experimental Workflow Diagram
Caption: Step-by-step decision tree for validating the biological activity of the scaffold.
Section 4: Synthetic & Medicinal Chemistry Considerations[1][2]
Synthesis Strategy
The most robust route to 2-(Piperidin-3-ylthio)pyridine involves a nucleophilic aromatic substitution (
-
Starting Materials: 2-Chloropyridine + 3-Mercaptopiperidine (protected, e.g., N-Boc-3-mercaptopiperidine).
-
Reaction: Base-catalyzed coupling (e.g.,
in DMF at ). -
Deprotection: Removal of the Boc group using TFA/DCM or HCl/Dioxane.
-
Chiral Resolution: Since the 3-position is chiral, chiral HPLC or starting with enantiopure 3-mercaptopiperidine is necessary to separate enantiomers for biological testing.
Lead Optimization (SAR)
This scaffold is an excellent starting point (Fragment-Based Drug Design).
-
To increase selectivity: Add substituents to the pyridine ring (e.g., 5-cyano or 5-fluoro) to modulate electronic properties without adding excessive bulk.
-
To improve metabolic stability: Oxidize the sulfur to a sulfone deliberately, or replace the thioether with a difluoromethylene linker (
) as a bioisostere.
References
-
National Institutes of Health (NIH). Piperidine-containing drugs and recently studied analogs. PubMed. [Link][1]
-
MDPI. Multifunctional Pyridines Exhibiting Potent Dual-Target Activities against AChE and Sigma Receptors.[2] Molecules.[3][4][1][2][5][6][7][8][9][10][11][12] [Link]
-
Frontiers in Microbiology. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. Frontiers.[6] [Link]
-
Journal of Organic and Pharmaceutical Chemistry. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. [Link][6]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities [scielo.org.mx]
- 11. mdpi.com [mdpi.com]
- 12. ijnrd.org [ijnrd.org]
known analogs and derivatives of 2-(Piperidin-3-ylthio)pyridine
This guide details the chemical architecture, synthetic pathways, and pharmacological landscape of 2-(Piperidin-3-ylthio)pyridine , a versatile heterocyclic building block used in medicinal chemistry.[1][2]
Executive Summary & Pharmacophore Analysis
2-(Piperidin-3-ylthio)pyridine (CAS: 1198393-24-6) represents a privileged scaffold in drug discovery, functioning as a bioisostere for N-aryl piperazines and 3-phenoxy-piperidines.[1][2] The molecule consists of a pyridine ring linked to a piperidine ring via a flexible thioether (-S-) bridge at the 3-position.[1][2]
Key Structural Features:
-
Thioether Linker: Provides greater lipophilicity (LogP modulation) and metabolic stability compared to ether (-O-) or amino (-NH-) linkers.[1][2] It can be oxidized to sulfoxides or sulfones to tune polarity.[1][2]
-
Piperidine Nitrogen: A secondary amine acting as a "handle" for diversification (alkylation, acylation, reductive amination) to target specific GPCRs or enzymes.[1][2]
-
Pyridine Nitrogen: Acts as a hydrogen bond acceptor, critical for binding affinity in kinase (e.g., KDM5) or receptor (e.g., H4, 5-HT) pockets.[1][2]
Known Analogs and Derivatives
The utility of this scaffold lies in its derivatives.[1][2] Below is a categorized breakdown of known analogs verified in chemical databases.
Table 1: Structural Analogs and Building Blocks
| Category | Compound Name | CAS Number | Structural Modification | Application |
| Core Scaffold | 2-(Piperidin-3-ylthio)pyridine | 1198393-24-6 | Parent structure | GPCR Ligand Libraries |
| Positional Isomer | 2-(Piperidin-4-ylthio)pyridine | 99202-33-2 | Linker at C4 of piperidine | Symmetrical Bioisostere |
| Ring Contraction | 2-(Pyrrolidin-3-ylthio)pyridine | 1248292-76-3 | 5-membered amine ring | Steric constraint / H4 Antagonists |
| Linker Homolog | 2-((Piperidin-2-ylmethyl)thio)pyridine | 1420980-77-3 | Methylene spacer (-CH2-S-) | Flexibility extension |
| Halogenated | 2-Chloro-6-(piperidin-4-ylthio)pyridine | 99201-87-3 | Chlorine on pyridine | Precursor for further coupling |
Synthetic Methodologies
The synthesis of 2-(Piperidin-3-ylthio)pyridine typically employs a Nucleophilic Aromatic Substitution (
Protocol: Coupling of 2-Chloropyridine and 3-Mercaptopiperidine
Reaction Scheme:
Step-by-Step Methodology:
-
Protection: Ensure the piperidine nitrogen is protected (e.g., tert-butyl carbamate, Boc) to prevent self-coupling or polymerization.[1][2] Use N-Boc-3-mercaptopiperidine .[1][2]
-
Coupling:
-
Reagents: Dissolve 2-chloropyridine (1.0 eq) and N-Boc-3-mercaptopiperidine (1.1 eq) in anhydrous DMF or DMSO.
-
Base: Add
or (2.0 eq) to deprotonate the thiol.[1][2] -
Conditions: Heat to 80–100°C for 4–12 hours under an inert atmosphere (
). Monitor by LC-MS for the disappearance of the chloride.[1][2] -
Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over
.
-
-
Deprotection:
Critical Control Point: The thiol is prone to oxidation (disulfide formation).[1][2] Degas all solvents prior to use to maximize yield.[1][2]
Structural-Activity Relationship (SAR) & Logic
The following diagram illustrates the SAR logic for optimizing this scaffold.
Figure 1: SAR Optimization Strategy. The core scaffold is divided into three zones for modification: the aromatic head (Pyridine), the linker (Thioether), and the basic tail (Piperidine).[1][2]
Therapeutic Applications
Research indicates this chemotype acts as a precursor or bioisostere in several high-value therapeutic areas:
-
Histamine H4 Receptor Antagonists:
-
KDM5 Inhibitors (Epigenetics):
-
Antimicrobial Agents:
References
-
BLD Pharmatech. (2024).[1][2] Product Analysis: 2-(Piperidin-3-ylthio)pyridine hydrochloride. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary: Piperidine Derivatives. Retrieved from [1][2]
-
Gamage, S. A., et al. (2014).[1][2] Repurposing the Chemical Scaffold of the Anti-Arthritic Drug Lobenzarit to Target Tryptophan Biosynthesis in Mycobacterium tuberculosis. ResearchGate. Retrieved from
-
ChemBuyersGuide. (2024). Commercial Availability of Pyridine-Thio-Piperidine Analogs. Retrieved from [1][2]
Sources
Navigating the Acquisition and Application of 2-(Piperidin-3-ylthio)pyridine: A Technical Guide for Researchers
Introduction: The Significance of the Piperidinyl-Thiopyridine Scaffold in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic design. The piperidine moiety, a saturated six-membered heterocycle, is a well-established privileged structure in medicinal chemistry, lauded for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1] Similarly, the pyridine ring is a common feature in a vast array of pharmaceuticals, offering versatile options for molecular interactions. The convergence of these two key pharmacophores through a thioether linkage in 2-(Piperidin-3-ylthio)pyridine presents a molecule of considerable interest for probing biological systems and developing novel chemical entities.
This in-depth technical guide provides a comprehensive overview of the commercial availability, sourcing strategies, potential synthetic routes, and putative applications of 2-(Piperidin-3-ylthio)pyridine, empowering research teams to effectively integrate this compound into their discovery pipelines.
Commercial Availability and Sourcing Strategy
A thorough investigation of the current chemical supplier landscape reveals that 2-(Piperidin-3-ylthio)pyridine , also referred to as 2-(Piperidin-3-ylsulfanyl)-pyridine , is not a readily available, off-the-shelf compound. It is primarily offered by specialized chemical suppliers that focus on rare and novel compounds, often on a synthesis-on-demand basis.
Identified Supplier and Compound Specifications
One of the key suppliers listing this compound is BLDpharm . The pertinent details for sourcing are summarized in the table below:
| Parameter | Information | Source |
| Compound Name | 2-(Piperidin-3-ylsulfanyl)-pyridine | [2] |
| CAS Number | 1198393-24-6 | [2] |
| Molecular Formula | C₁₀H₁₄N₂S | [2] |
| Molecular Weight | 194.30 | [2] |
| Availability | Typically not in stock; inquire for custom synthesis or lead time. | [2] |
Expert Insight: The non-stock status of this compound is indicative of its novelty and specialized nature. Researchers should anticipate longer lead times for acquisition and should engage with suppliers like BLDpharm to discuss custom synthesis campaigns. When initiating a custom synthesis project, it is crucial to specify the required purity, analytical data (e.g., NMR, LC-MS, HPLC), and any salt form preferences (e.g., hydrochloride salt).
Strategic Sourcing Workflow
Sources
safety data sheet (SDS) and handling precautions for 2-(Piperidin-3-ylthio)pyridine
Technical Whitepaper: Operational Safety and Handling of 2-(Piperidin-3-ylthio)pyridine in Drug Discovery
Executive Summary
2-(Piperidin-3-ylthio)pyridine is a specialized bifunctional building block utilized in the synthesis of GPCR ligands and fragment-based drug discovery.[1] Structurally, it combines a pyridine ring (electron-deficient aromatic) with a piperidine moiety (secondary amine) via a thioether linkage.[1]
This guide addresses the critical safety gap often found with such niche intermediates. While commercial SDSs for this specific compound are often generic, this whitepaper derives a robust safety profile based on Structure-Activity Relationship (SAR) analysis of its constituent pharmacophores: the corrosive secondary amine, the toxic pyridine, and the oxidation-sensitive thioether.[1]
Critical Hazard Overview:
-
Free Base: Corrosive (Skin/Eye Damage), Stench (Thiol-like), Air-Sensitive.[1]
-
Hydrochloride Salt (CAS 1420839-37-7): Irritant, Hygroscopic Solid.[1]
Chemical Identity & Technical Specifications
| Property | Detail |
| Chemical Name | 2-(Piperidin-3-ylthio)pyridine |
| CAS Number (HCl Salt) | 1420839-37-7 |
| Molecular Formula | C₁₀H₁₄N₂S (Free Base) / C₁₀H₁₅ClN₂S (HCl) |
| Molecular Weight | 194.30 g/mol (Free Base) |
| Physical State | Free Base: Viscous yellow oil (likely stench).[1][2] Salt: Off-white to yellow hygroscopic solid.[1] |
| Solubility | Free Base: DCM, EtOAc, MeOH. Salt: Water, DMSO, MeOH. |
| pKa (Calculated) | ~11.0 (Piperidine NH), ~2.5 (Pyridine N) |
Hazard Identification (GHS Classification)
Note: In the absence of animal toxicity data for this specific CAS, the following classification is derived from the "Worst-Case" structural alerts of piperidine and pyridine thioethers.
Primary Hazards (Free Base)
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage (Due to secondary amine).[2]
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H317: May cause an allergic skin reaction (Thioether moiety).
-
-
Precautionary Statements:
Primary Hazards (Hydrochloride Salt)
-
Signal Word: WARNING
-
Hazard Statements:
Expert Handling Protocols
The presence of the thioether (C-S-C) linkage introduces a risk of oxidation to sulfoxide/sulfone if mishandled, while the secondary amine makes the free base prone to carbamate formation with atmospheric CO₂.
Engineering Controls
-
Fume Hood: Mandatory. The thioether linkage often carries a "stench" characteristic of organosulfur compounds. Air velocity must be >100 fpm.
-
Glove Box: Recommended for long-term storage of the free base to prevent oxidation and carbonate formation.
-
Scrubbers: If heating the free base, exhaust should pass through a bleach (hypochlorite) scrubber to neutralize potential volatile sulfur byproducts.
Personal Protective Equipment (PPE)
-
Hand Protection: Double-gloving is required.[1]
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Neoprene or extended-cuff Nitrile (minimum 8 mil) to prevent permeation of the oily free base.[1]
-
-
Respiratory: If working outside a hood (not recommended), use a full-face respirator with ABEK1 (Organic Vapor/Acid Gas/Amine) cartridges.[1]
Storage Stability
-
Temperature: Store at -20°C.
-
Atmosphere: Argon or Nitrogen blanket is critical for the free base. The HCl salt is stable in air but hygroscopic (store with desiccant).
Emergency Response Workflow
The following diagram illustrates the logical decision-making process for spill response, differentiating between the solid salt and the liquid free base.
Caption: Decision matrix for spill response. Note the specific use of bleach for the liquid free base to mitigate sulfur stench.
Experimental Application: Free Base Liberation & Coupling
Researchers often purchase the stable HCl salt (CAS 1420839-37-7) but require the nucleophilic free base for S_NAr or amide coupling reactions.[1]
Protocol: Controlled Neutralization and Isolation
Objective: Liberate the free amine without oxidizing the sulfur atom.
Reagents:
-
2-(Piperidin-3-ylthio)pyridine HCl (1.0 eq)[1]
-
Dichloromethane (DCM) (degassed)[1]
-
Saturated aq. NaHCO₃
-
Sodium Sulfate (anhydrous)[1]
Step-by-Step Methodology:
-
Dissolution: Suspend the HCl salt in DCM (10 mL/g) in a separatory funnel.
-
Why: DCM is chosen over ether/EtOAc because the free base is highly soluble in chlorinated solvents, ensuring efficient extraction.
-
-
Neutralization: Slowly add saturated NaHCO₃ (1.5 eq relative to HCl).
-
Caution: Gas evolution (CO₂). Vent the funnel frequently.
-
-
Phase Separation: Shake vigorously for 2 minutes. Allow layers to separate. Collect the lower organic layer.
-
Tip: If an emulsion forms (common with piperidines), add a small amount of brine.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ for 10 minutes.
-
Constraint: Do not use MgSO₄ if the compound is to be stored for long periods, as slightly acidic magnesium salts can trap trace amines.
-
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <30°C.
-
Critical: Do not heat above 40°C. The thioether is susceptible to thermal degradation or oxidation in hot air.
-
-
Storage: Immediately purge the resulting yellow oil with Argon and store at -20°C.
Reaction Monitoring (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 10% MeOH in DCM + 1% NH₄OH (Ammonium Hydroxide).
-
Visualization: UV (254 nm) and Iodine Stain (Piperidine is active).
-
Note: The NH₄OH is essential to prevent the secondary amine from streaking on the silica.
-
Synthesis Workflow & Hazard Logic
The following diagram details the safe usage of this building block in a typical drug discovery workflow (e.g., S_NAr coupling).
Caption: Workflow for converting the stable salt to the reactive free base, highlighting critical oxidation and carbonation risks.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidine (CAS 110-89-4).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier for Thioethers and Cyclic Amines. (General guidance on sensitization hazards of sulfur-nitrogen heterocycles). Retrieved from [Link][1]
Sources
- 1. 1420980-77-3|2-((Piperidin-2-ylmethyl)thio)pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. actylislab.com [actylislab.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: A Detailed Experimental Protocol for the Synthesis of 2-(Piperidin-3-ylthio)pyridine
Abstract
This comprehensive guide provides a detailed, four-step experimental protocol for the synthesis of 2-(Piperidin-3-ylthio)pyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available N-Boc-3-piperidone and proceeds through a robust sequence of reduction, stereoinvertive thiol introduction via the Mitsunobu reaction, nucleophilic aromatic substitution (SNAr), and final deprotection. This document is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and practical insights for each transformation.
Introduction
The pyridine and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The thioether linkage provides a flexible and metabolically stable linker that can favorably modulate the physicochemical properties of a molecule. 2-(Piperidin-3-ylthio)pyridine, therefore, represents a key intermediate for the synthesis of novel chemical entities. The synthetic strategy outlined herein is designed for reliability, scalability, and access to the target compound in high purity.
The overall synthetic pathway is depicted below:
Caption: Overall workflow for the synthesis of 2-(Piperidin-3-ylthio)pyridine.
PART 1: Synthesis of N-Boc-3-hydroxypiperidine (Intermediate B)
Principle and Rationale
The synthesis begins with the reduction of the ketone in N-Boc-3-piperidone to a secondary alcohol. Sodium borohydride (NaBH₄) is selected as the reducing agent. It is a mild, selective, and cost-effective reagent that readily reduces ketones in the presence of the Boc-protecting group and is safer to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-piperidone (10.0 g, 50.2 mmol, 1.0 equiv).
-
Dissolution: Add methanol (100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, add sodium borohydride (2.85 g, 75.3 mmol, 1.5 equiv) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: 30% Ethyl Acetate in Hexane]. The starting material (ketone) is more nonpolar than the product (alcohol).
-
Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask again in an ice bath and slowly add acetone (10 mL) to quench the excess NaBH₄. Stir for 15 minutes.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting residue, add water (50 mL) and ethyl acetate (100 mL). Stir vigorously for 5 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine as a white solid or colorless oil. The product is often of sufficient purity to be used in the next step without further purification.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |
| N-Boc-3-piperidone | 199.25 | 10.0 | 50.2 | 1.0 |
| Sodium Borohydride | 37.83 | 2.85 | 75.3 | 1.5 |
| Methanol | 32.04 | 100 mL | - | Solvent |
Table 1: Reagents for the synthesis of N-Boc-3-hydroxypiperidine.
PART 2: Synthesis of N-Boc-3-mercaptopiperidine (Intermediate D)
Principle and Rationale
This transformation is achieved in two stages. First, the hydroxyl group of N-Boc-3-hydroxypiperidine is converted to a thioacetate via the Mitsunobu reaction.[1] This reaction proceeds with inversion of stereochemistry and involves the in-situ activation of the alcohol with a combination of an azodicarboxylate (e.g., DIAD) and a phosphine (e.g., PPh₃), followed by nucleophilic attack by thioacetic acid.[2][3] The resulting thioacetate (Intermediate C) is then hydrolyzed under basic conditions to afford the desired thiol (Intermediate D). This two-step approach is generally cleaner and more reliable than direct conversion methods.
Experimental Protocol: Step 2a - Mitsunobu Reaction
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxypiperidine (10.1 g, 50.2 mmol, 1.0 equiv) and triphenylphosphine (PPh₃) (19.7 g, 75.3 mmol, 1.5 equiv).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 200 mL) and stir until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Thioacetic Acid: Add thioacetic acid (5.4 mL, 75.3 mmol, 1.5 equiv) to the cooled solution.
-
Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (15.0 mL, 75.3 mmol, 1.5 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A color change and formation of a precipitate (triphenylphosphine oxide) are typically observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight (12-16 hours). Monitor by TLC [Eluent: 20% Ethyl Acetate in Hexane].
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the thioacetate intermediate. Alternatively, for a more direct workflow, the crude material can often be taken directly to the next step.
Experimental Protocol: Step 2b - Hydrolysis to Thiol
-
Reaction Setup: Dissolve the crude thioacetate from the previous step in methanol (150 mL) in a 500 mL round-bottom flask.
-
Addition of Base: Add a 2 M aqueous solution of sodium hydroxide (NaOH) (50 mL, 100 mmol, ~2.0 equiv) to the methanolic solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the hydrolysis by TLC until the thioacetate is consumed.
-
Neutralization: Cool the mixture in an ice bath and carefully acidify to pH ~6-7 with 1 M hydrochloric acid (HCl).
-
Extraction: Extract the mixture with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with 10-20% ethyl acetate in hexane) to afford N-Boc-3-mercaptopiperidine as a colorless oil.
PART 3: Synthesis of N-Boc-2-(piperidin-3-ylthio)pyridine (Intermediate E)
Principle and Rationale
This step involves a nucleophilic aromatic substitution (SNAr) reaction.[4] The thiol (specifically, the thiolate formed in situ) acts as a nucleophile, attacking the electron-deficient carbon atom of the pyridine ring that bears a good leaving group (chloride). 2-Chloropyridine is a suitable electrophile for this reaction, although its reactivity is lower than that of more activated systems (e.g., those with additional electron-withdrawing groups).[5][6] The reaction is facilitated by a non-nucleophilic base, such as potassium carbonate (K₂CO₃), which deprotonates the thiol to generate the more potent thiolate nucleophile. A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to solvate the ions and facilitate the reaction.
Caption: General mechanism of the SNAr reaction.
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask, add N-Boc-3-mercaptopiperidine (assuming ~40 mmol from previous steps, 1.0 equiv), 2-chloropyridine (4.1 mL, 44 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃) (8.3 g, 60 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous DMF (80 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting thiol.
-
Cooling and Quenching: Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with water (3 x 100 mL) to remove DMF, followed by brine (100 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexane) to yield N-Boc-2-(piperidin-3-ylthio)pyridine as a pale yellow oil.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| N-Boc-3-mercaptopiperidine | 217.33 | ~8.7 g | ~40 | 1.0 |
| 2-Chloropyridine | 113.55 | 4.1 mL | 44 | 1.1 |
| Potassium Carbonate | 138.21 | 8.3 g | 60 | 1.5 |
| DMF | 73.09 | 80 mL | - | Solvent |
Table 2: Reagents for the SNAr reaction.
PART 4: Deprotection to 2-(Piperidin-3-ylthio)pyridine (Final Product F)
Principle and Rationale
The final step is the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group. A solution of hydrogen chloride in an organic solvent, typically 1,4-dioxane, is the standard reagent for this transformation.[7][8] The reaction is clean and efficient, proceeding at room temperature. The mechanism involves protonation of the Boc carbonyl, followed by cleavage to release the stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to give the free amine.[9] The product is isolated as its hydrochloride salt, which is often a stable, crystalline solid, facilitating purification.
Experimental Protocol
-
Reaction Setup: Dissolve N-Boc-2-(piperidin-3-ylthio)pyridine (assuming ~30 mmol from the previous step, 1.0 equiv) in 1,4-dioxane (50 mL) in a 250 mL round-bottom flask.
-
Addition of Acid: To this solution, add 4 M HCl in 1,4-dioxane (75 mL, 300 mmol, 10 equiv) dropwise at room temperature. Caution: This is a corrosive reagent. Handle in a fume hood.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Formation of a precipitate (the hydrochloride salt) is typically observed. Monitor the reaction by TLC until the starting material is no longer visible.
-
Isolation of Product: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Trituration: Add diethyl ether (100 mL) to the residue and stir or sonicate the mixture to break up the solid.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with fresh diethyl ether (2 x 30 mL), and dry the solid under vacuum to yield 2-(Piperidin-3-ylthio)pyridine as its hydrochloride salt.
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Thioacetic acid and thiols have strong, unpleasant odors. Handle them with care in a fume hood.
-
DIAD is a sensitizer and potentially explosive when heated; handle with care.[2]
-
4 M HCl in dioxane is highly corrosive. Avoid inhalation and skin contact.
References
- CN103204801A - Synthesis method for N-Boc-3-piperidone. (n.d.). Google Patents.
- CN103304472A - Method for synthesizing 1-BOC-3-piperidone. (n.d.). Google Patents.
- Kelleher, F., & Ó Proinsias, K. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids. Arkivoc.
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules, 27(15), 4983. [Link]
- Nishio, T. (1993). Direct Conversion of Alcohols into Thiols. Helvetica Chimica Acta, 76(4), 1673-1676.
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Synlett, 24(12), 1541-1544.
- Li, G., et al. (2020). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 85(15), 9897–9908.
- Kaur, N. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Mini-Reviews in Organic Chemistry, 18(6), 725-742.
- Grynwald, C. M., & Sigman, M. S. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12513-12521.
- Fernando, A. M., & H. V. R. Dias. (2013). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Peptide Science, 100(3), 338-341.
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Building Block: 2-(Piperidin-3-ylthio)pyridine in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Heterocyclic compounds, particularly those incorporating pyridine and piperidine rings, represent a cornerstone of drug discovery due to their ability to engage in a multitude of biological interactions.[1] 2-(Piperidin-3-ylthio)pyridine emerges as a particularly compelling building block, synergistically combining the structural features of a pyridine ring, a flexible piperidine moiety, and a bridging sulfur atom. This unique arrangement offers a trifecta of reactive sites, enabling diverse and intricate molecular elaborations.
The pyridine ring, an electron-deficient aromatic system, is susceptible to nucleophilic attack and can be readily functionalized. The piperidine ring, a saturated heterocycle, provides a three-dimensional scaffold that can be crucial for optimizing binding interactions with biological targets. Finally, the thioether linkage not only imparts a degree of conformational flexibility but also presents opportunities for further chemical manipulation, such as oxidation to sulfoxides and sulfones, which can profoundly alter the physicochemical and pharmacological properties of the final molecule.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2-(Piperidin-3-ylthio)pyridine as a versatile building block. We will delve into detailed, field-proven protocols for its preparation and subsequent derivatization, underpinned by mechanistic insights and practical considerations to ensure reproducible and scalable results.
Strategic Synthesis of 2-(Piperidin-3-ylthio)pyridine
The synthesis of 2-(Piperidin-3-ylthio)pyridine is most effectively achieved through a convergent strategy involving the coupling of a protected piperidine-3-thiol derivative with an activated pyridine species. The use of a protecting group on the piperidine nitrogen is paramount to prevent unwanted side reactions during the coupling step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its facile removal under acidic conditions.
The overall synthetic workflow can be visualized as a three-stage process:
Figure 1: Overall synthetic workflow for 2-(Piperidin-3-ylthio)pyridine.
Protocol 1: Synthesis of N-Boc-3-mercaptopiperidine (Intermediate A)
The synthesis of N-Boc-3-mercaptopiperidine is a critical first step. While not commercially available in large quantities, it can be prepared from N-Boc-3-hydroxypiperidine via a two-step process involving activation of the hydroxyl group followed by displacement with a sulfur nucleophile. A common method is the Mitsunobu reaction, which proceeds with inversion of stereochemistry.
Materials and Reagents:
-
N-Boc-3-hydroxypiperidine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Thioacetic acid
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe) in Methanol
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Activation and Thioacetate Formation:
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add thioacetic acid (1.2 eq).
-
Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at or below 0 °C during the addition.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(acetylthio)piperidine.
-
-
Hydrolysis to the Thiol:
-
Dissolve the N-Boc-3-(acetylthio)piperidine (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to yield N-Boc-3-mercaptopiperidine as an oil, which can be used in the next step without further purification.
-
| Parameter | Value |
| Typical Yield | 70-80% over two steps |
| Purity | >95% by ¹H NMR |
| Storage | Store under inert atmosphere at -20 °C |
Table 1: Key data for the synthesis of N-Boc-3-mercaptopiperidine.
Protocol 2: Coupling of N-Boc-3-mercaptopiperidine with 2-Chloropyridine
This step involves a nucleophilic aromatic substitution (SNAᵣ) reaction, where the thiolate anion of N-Boc-3-mercaptopiperidine displaces the chloride from 2-chloropyridine. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction at the C2 position.
Figure 2: Simplified mechanism of the SNAr coupling reaction.
Materials and Reagents:
-
N-Boc-3-mercaptopiperidine (from Protocol 1)
-
2-Chloropyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Thiolate Formation:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of N-Boc-3-mercaptopiperidine (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
-
Nucleophilic Substitution:
-
To the resulting thiolate solution, add 2-chloropyridine (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
-
Work-up and Purification:
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-2-(piperidin-3-ylthio)pyridine.
-
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity | >98% by ¹H NMR and LC-MS |
| Appearance | Colorless to pale yellow oil |
Table 2: Key data for the synthesis of N-Boc-2-(piperidin-3-ylthio)pyridine.
Protocol 3: Deprotection to Yield 2-(Piperidin-3-ylthio)pyridine
The final step involves the removal of the Boc protecting group under acidic conditions to liberate the free secondary amine of the piperidine ring.
Materials and Reagents:
-
N-Boc-2-(piperidin-3-ylthio)pyridine (from Protocol 2)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (4 M solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Acidic Cleavage of the Boc Group:
-
Dissolve N-Boc-2-(piperidin-3-ylthio)pyridine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) or a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is fully consumed.[2]
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in water and basify to pH > 10 with 1 M NaOH solution.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to afford 2-(piperidin-3-ylthio)pyridine as the free base. If the hydrochloride salt is desired, the crude product after acid removal can be precipitated with diethyl ether.
-
| Parameter | Value |
| Typical Yield | >95% |
| Purity | >98% by ¹H NMR and LC-MS |
| Appearance | Pale yellow oil (free base) or white solid (HCl salt) |
Table 3: Key data for the synthesis of 2-(Piperidin-3-ylthio)pyridine.
Applications of 2-(Piperidin-3-ylthio)pyridine as a Building Block
The synthetic utility of 2-(piperidin-3-ylthio)pyridine stems from the reactivity of the piperidine nitrogen and the pyridine ring. The secondary amine of the piperidine moiety is a versatile handle for a variety of transformations.
Application 1: N-Alkylation and N-Acylation
The secondary amine of the piperidine ring can be readily alkylated or acylated to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships in drug discovery programs.[3][4]
General Protocol for N-Alkylation:
-
To a solution of 2-(piperidin-3-ylthio)pyridine (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in a suitable solvent (e.g., DMF, acetonitrile), add the desired alkyl halide (R-X, 1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous work-up followed by extraction with an organic solvent.
-
Purify the product by column chromatography.
General Protocol for N-Acylation:
-
To a solution of 2-(piperidin-3-ylthio)pyridine (1.0 eq) and a base such as triethylamine (TEA, 1.5 eq) or pyridine in dichloromethane at 0 °C, add the desired acyl chloride or anhydride (R-COCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
These reactions provide access to a diverse library of compounds for biological screening. For instance, derivatives of similar piperidinyl-pyridine scaffolds have shown promise as anticancer, antimicrobial, and central nervous system active agents.[5][6]
Application 2: Modification of the Pyridine Ring
The pyridine ring of 2-(piperidin-3-ylthio)pyridine can also be functionalized. For example, electrophilic aromatic substitution reactions, although often requiring harsh conditions for pyridine itself, can be facilitated by the electron-donating effect of the thioether group. Alternatively, the pyridine nitrogen can be oxidized to the N-oxide, which can then undergo further transformations.
Figure 3: Derivatization strategies for 2-(piperidin-3-ylthio)pyridine.
Conclusion and Future Outlook
2-(Piperidin-3-ylthio)pyridine is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its synthesis, while requiring a multi-step sequence, is robust and amenable to scale-up. The strategic placement of reactive functional groups allows for the rapid generation of diverse chemical libraries. The protocols and applications detailed in this note provide a solid foundation for researchers to explore the full potential of this privileged scaffold in their synthetic endeavors. As the demand for novel and structurally complex small molecules continues to grow, the importance of versatile building blocks like 2-(piperidin-3-ylthio)pyridine is set to increase, paving the way for the discovery of the next generation of therapeutics.
References
- Google Patents. (Original Grant 2012). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. CN101565397B.
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
- Google Patents. (Original Grant 2010). Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting. DE102009022830A1.
- Eureka | Patsnap. Synthesis method for N-Boc-3-piperidone.
-
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National Center for Biotechnology Information. (2018). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Retrieved from [Link]
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ResearchGate. (2018). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Enzymatic pyridine aromatization during thiopeptide biosynthesis. Retrieved from [Link]
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ResearchGate. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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Chemical Communications. (2017). Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. Retrieved from [Link]
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Application Note & Protocol: Preparation of 2-(Piperidin-3-ylthio)pyridine Stock Solutions for In Vitro Assays
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of 2-(Piperidin-3-ylthio)pyridine for use in a wide range of in vitro assays. Adherence to this protocol is critical for ensuring the integrity of experimental data, as improper handling, solubilization, or storage of small molecule compounds can lead to significant variability and erroneous results. This guide details the principles of solvent selection, step-by-step protocols for creating high-concentration primary stocks and subsequent aqueous working solutions, quality control checks, and best practices for storage and safety.
Compound Profile: 2-(Piperidin-3-ylthio)pyridine
2-(Piperidin-3-ylthio)pyridine, also known as 2-(Piperidin-3-ylsulfanyl)-pyridine, is a heterocyclic small molecule containing both a pyridine and a piperidine moiety linked by a thioether bridge. Understanding its fundamental chemical properties is the first step in developing a robust handling protocol.
Table 1: Physicochemical Properties of 2-(Piperidin-3-ylthio)pyridine
| Property | Value | Source / Comment |
|---|---|---|
| IUPAC Name | 2-(Piperidin-3-ylthio)pyridine | - |
| Synonym | 2-(Piperidin-3-ylsulfanyl)-pyridine | [1] |
| CAS Number | 1198393-24-6 | [1] |
| Molecular Formula | C₁₀H₁₄N₂S | Calculated from structure |
| Molecular Weight | 194.30 g/mol | Calculated from formula |
| Appearance | Assumed to be a solid or oil at room temperature. | Based on similar structures. |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF. Poorly soluble in aqueous solutions. | Inferred from structural motifs and common practice for heterocyclic compounds. |
Principle: The Rationale Behind Stock Solution Preparation
The primary goal of this protocol is to create a highly concentrated, stable stock solution that can be accurately and reproducibly diluted into aqueous media for biological experiments.
-
Causality of Solvent Choice: The handling of organic compounds in the laboratory often requires the use of organic solvents to achieve solubility.[2] Dimethyl sulfoxide (DMSO) is the recommended solvent for 2-(Piperidin-3-ylthio)pyridine. Its polar aprotic nature makes it an excellent solvent for a wide array of both polar and nonpolar small molecules.[3] This allows for the preparation of high-concentration stocks (typically 1-100 mM), which minimizes the volume of solvent added to the final assay, thereby reducing the risk of solvent-induced artifacts.[2][3]
-
Importance of a Concentrated Stock: Creating a concentrated primary stock (e.g., 10 mM) allows for precise serial dilutions to achieve the desired final nanomolar or micromolar concentrations in the assay. Direct weighing of the small quantities required for low-concentration solutions is often inaccurate.
-
The Challenge of Aqueous Dilution: Most organic small molecules will precipitate when a concentrated organic stock is diluted into an aqueous buffer or cell culture medium.[4][5] This protocol includes steps to mitigate this "crashing out" phenomenon, which is critical because insoluble compound aggregates have no therapeutic relevance and can cause non-specific effects in assays.
-
Self-Validation Through Aliquoting and Controls: Aliquoting the primary stock into single-use volumes is a self-validating step that preserves the integrity of the main supply by preventing contamination and degradation from repeated freeze-thaw cycles.[1][4] Furthermore, the inclusion of a "vehicle control" (assay media with the same final concentration of DMSO) is mandatory to differentiate the effects of the compound from the effects of the solvent itself.[6]
Workflow for Stock Solution Preparation
The following diagram outlines the logical flow from receiving the solid compound to the final, assay-ready working solution.
Caption: Workflow for preparing and using a small molecule stock solution.
Materials and Equipment
-
2-(Piperidin-3-ylthio)pyridine (solid form)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity
-
Analytical balance (readable to 0.1 mg or better)
-
Calibrated micropipettes (P10, P200, P1000)
-
Sterile, low-retention microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, amber or opaque polypropylene tubes for aliquots
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Appropriate in vitro assay medium (e.g., DMEM, PBS)
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat
Protocol 1: Preparation of a 10 mM Primary Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution in 100% DMSO.
-
Calculation of Required Mass: The fundamental formula for this calculation is: Mass (mg) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)
-
For a 10 mM (0.010 mol/L) stock in 1 mL (0.001 L):
-
Mass (mg) = 0.010 mol/L × 194.30 g/mol × 0.001 L × 1000 mg/g
-
Mass (mg) = 1.943 mg
-
-
-
Weighing the Compound:
-
Tare a clean, sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh out approximately 1.94 mg of 2-(Piperidin-3-ylthio)pyridine directly into the tube. Record the exact mass.
-
-
Recalculation of Required Solvent Volume (Recommended for Accuracy):
-
It is more accurate to weigh a mass close to the target and adjust the solvent volume accordingly.
-
Volume (mL) = [Actual Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mmol/L)
-
Example: If you weighed exactly 2.10 mg:
-
Volume (mL) = [2.10 mg / 194.30 g/mol ] / 10 mmol/L
-
Volume (mL) = 1.081 mL or 1081 µL
-
-
-
Solubilization:
-
Add approximately 90% of the calculated anhydrous DMSO volume to the tube containing the compound (e.g., ~973 µL for the 1081 µL example).
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be used, but do not exceed 50°C to prevent degradation.[4]
-
Visually inspect the solution against a light source to ensure no solid particulates remain.
-
-
Final Volume Adjustment (QS):
-
Once fully dissolved, add the remaining DMSO to reach the final calculated volume (e.g., bring the total volume to 1081 µL).
-
Vortex briefly to ensure homogeneity.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use, sterile, amber or opaque polypropylene tubes (e.g., 20 µL aliquots).
-
Label each aliquot clearly with the compound name, concentration (10 mM), date, and your initials.
-
Store the aliquots in a freezer at -20°C or -80°C.[1]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the 10 mM primary stock into a final concentration of 10 µM in cell culture medium.
-
Thaw the Primary Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to come to room temperature completely. Centrifuge briefly to collect the solution at the bottom of the tube.
-
Prepare an Intermediate Dilution (Optional but Recommended): Direct dilution from 10 mM to 10 µM (a 1:1000 dilution) can cause precipitation. An intermediate step is advised.
-
Dilute the 10 mM stock 1:100 in assay medium to create a 100 µM intermediate solution.
-
Technique is critical: Add 2 µL of the 10 mM stock to 198 µL of the assay medium while the medium is being vortexed or actively mixed. This rapid dispersion helps prevent the compound from crashing out.[6]
-
-
Prepare the Final Working Solution:
-
Dilute the 100 µM intermediate solution 1:10 in assay medium to achieve the final 10 µM concentration.
-
For example, add 100 µL of the 100 µM solution to 900 µL of assay medium.
-
-
Final DMSO Concentration Check:
-
The final DMSO concentration in this example is 0.1%. (1:1000 dilution of the original stock). This is generally considered safe for most cell-based assays.
-
Always prepare a vehicle control containing the same final concentration of DMSO (0.1% in this case) but no compound.
-
Self-Validation and Quality Control
A protocol is only trustworthy if it is self-validating.
-
Visual Inspection: After preparing the final working solution, let it stand for 10 minutes. Visually inspect for any signs of precipitation (cloudiness, particulates). A small drop can be viewed under a microscope to confirm solubility.[4]
-
Kinetic Solubility: If precipitation is a persistent issue, it indicates that the desired concentration exceeds the compound's kinetic solubility in the assay medium. The experiment should be repeated at a lower final concentration.
-
Advanced QC: For GMP-compliant workflows or to ensure absolute compound identity and purity, analytical methods such as LC/MS or NMR can be employed to characterize the stock solution.
Storage and Stability Guidelines
Proper storage is essential to maintain the potency of the compound.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Rationale |
|---|---|---|---|
| Solid Powder | -20°C | Up to 3 years | Maximizes long-term stability by minimizing degradation.[4] |
| DMSO Stock Solution | -20°C or -80°C | Up to 3-6 months | Prevents degradation in solution. Avoid repeated freeze-thaw cycles.[1] |
| Aqueous Working Solution | 2-8°C | < 24 hours | Compounds can be unstable in aqueous media; always prepare fresh on the day of the experiment. |
Safety and Handling Precautions
While a specific safety data sheet for 2-(Piperidin-3-ylthio)pyridine is not widely available, the constituent moieties (pyridine and piperidine) are known to be hazardous.
-
Engineering Controls: Handle the solid compound and concentrated DMSO stock in a chemical fume hood or a well-ventilated area.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety glasses.
-
Handling: Avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes. Pyridine-containing compounds can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause serious skin and eye irritation.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
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LookChem. (n.d.). 2-(Piperidin-3-yloxy)pyridine. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]
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El-Hage, S., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Pharmaceuticals, 15(7), 866. Retrieved from [Link]
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Application Notes and Protocols: The 2-(Piperidin-3-ylthio)aryl Pharmacophore as a Novel Investigational Tool in Neurological Disorder Research
A Note on Scope: Initial inquiries for the specific compound, 2-(piperidin-3-ylthio)pyridine, did not yield publicly available research data linking it to neurological disorders. However, the core structure, a piperidine ring linked via a thioether bridge to an aromatic system (the "piperidin-3-ylthio-aryl" pharmacophore), is present in patented molecules with activities relevant to neurodegenerative pathways. This guide, therefore, focuses on the potential of this broader pharmacophore as a template for developing novel research tools for neurological disorders, leveraging insights from related compounds.
Introduction: A Promising Pharmacophore for Neurological Targets
The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets.[1] When coupled with a pyridine or other aryl system through a flexible thioether linkage, the resulting "piperidin-3-ylthio-aryl" moiety presents a unique three-dimensional structure for molecular recognition. While direct studies on 2-(piperidin-3-ylthio)pyridine in neurology are scarce, analogous structures have been identified as inhibitors of key enzymes implicated in both oncology and, increasingly, in the pathology of neurodegenerative diseases.[2][3]
This guide posits that the 2-(piperidin-3-ylthio)aryl pharmacophore is a valuable starting point for designing chemical probes to investigate cellular pathways that have gone awry in neurological conditions such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and other neurodegenerative disorders. Specifically, this structural motif has been incorporated into inhibitors of Cyclin-Dependent Kinases (CDKs) and Ubiquitin-Specific Proteases (USPs), two enzyme families with profound connections to neuronal health and disease.[2][3]
Scientific Rationale: Targeting Key Pathological Pathways
The exploration of novel chemical matter in neuroscience is critical. The 2-(piperidin-3-ylthio)aryl scaffold offers a potential avenue to modulate enzymes whose dysregulation is a hallmark of many neurological diseases.
Cyclin-Dependent Kinase 5 (CDK5): A Central Player in Neurodegeneration
CDK5, a proline-directed serine/threonine kinase, is predominantly active in post-mitotic neurons.[4] Unlike other CDKs, its primary role is not in cell cycle regulation but in neuronal development, synaptic plasticity, and survival.[5] However, under conditions of cellular stress, such as excitotoxicity or amyloid-beta (Aβ) exposure, CDK5 becomes hyperactivated. This aberrant activity is a key driver of pathology in Alzheimer's disease.[6][7]
Hyperactivated CDK5 contributes to:
-
Tau Hyperphosphorylation: CDK5 is one of the primary kinases responsible for the abnormal hyperphosphorylation of the microtubule-associated protein tau.[4][5] This leads to the disassembly of microtubules, disruption of axonal transport, and the formation of neurofibrillary tangles (NFTs), a pathological hallmark of AD.
-
Amyloid-β (Aβ) Production: CDK5 can phosphorylate the amyloid precursor protein (APP), influencing its cleavage and promoting the generation of toxic Aβ peptides that form senile plaques.[7][8]
-
Synaptic Dysfunction and Neuronal Death: Dysregulated CDK5 activity contributes to synaptic failure, mitochondrial dysfunction, and ultimately, neuronal apoptosis.[5][9]
Inhibiting CDK5 is therefore a compelling therapeutic strategy for AD and other tauopathies.[10] A compound based on the 2-(piperidin-3-ylthio)aryl scaffold could serve as a novel inhibitor to probe these pathological processes.
Ubiquitin-Specific Protease 7 (USP7): A Master Regulator of Protein Homeostasis
The ubiquitin-proteasome system is essential for clearing misfolded and aggregated proteins, a process that is often impaired in neurodegenerative diseases.[11] Deubiquitinating enzymes (DUBs) like USP7 reverse the ubiquitination process, thereby rescuing proteins from degradation. While this is a normal cellular function, the dysregulation of USP7 can have pathological consequences.
Recent research has implicated USP7 in:
-
Neuroinflammation: USP7 inhibition can suppress microglia-mediated neuroinflammation, a key component of neurodegenerative disease progression.[12] By targeting USP7, it's possible to enhance the degradation of pro-inflammatory proteins.
-
Proteotoxicity: In models of Amyotrophic Lateral Sclerosis (ALS), loss of USP7 function was shown to alleviate neurodegeneration by improving the clearance of toxic protein aggregates.[1]
-
Neurodevelopment: Mutations in the USP7 gene are linked to Hao-Fountain syndrome, a neurodevelopmental disorder, highlighting its critical role in the brain.[13][14]
Targeting USP7 with a novel inhibitor built around the 2-(piperidin-3-ylthio)aryl scaffold could provide a valuable tool to study the intricate balance of protein quality control in neurological disorders.
| Target Enzyme | Role in Neurological Disorders | Potential Therapeutic Benefit of Inhibition |
| CDK5 | Hyperphosphorylates tau, promotes Aβ production, induces synaptic dysfunction and neuronal death in Alzheimer's and Parkinson's diseases.[4][7][8] | Reduction of neurofibrillary tangles and amyloid plaques, neuroprotection. |
| USP7 | Modulates neuroinflammation and the clearance of toxic protein aggregates. Implicated in ALS and Parkinson's disease pathology.[1][12] | Attenuation of neuroinflammation, enhancement of proteostasis. |
Experimental Protocols: A Roadmap for Compound Evaluation
The following protocols provide a framework for the preclinical evaluation of a novel investigational compound derived from the 2-(piperidin-3-ylthio)aryl scaffold, hereafter referred to as "Compound-X".
Protocol 1: In Vitro Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of Compound-X on CDK5/p25 and USP7.
Rationale: This initial screen confirms whether the compound directly engages the intended targets and provides a quantitative measure of its potency (IC50).
Methodology:
-
Reagents: Recombinant human CDK5/p25 and USP7 enzymes, appropriate peptide or ubiquitin-AMC substrates, ATP, and kinase/deubiquitinase assay buffers.
-
Procedure (CDK5/p25 Kinase Assay): a. Prepare a serial dilution of Compound-X (e.g., from 100 µM to 1 nM) in DMSO. b. In a 96-well plate, add CDK5/p25 enzyme to the kinase reaction buffer. c. Add the diluted Compound-X or DMSO (vehicle control) to the wells and incubate for 10-15 minutes. d. Initiate the reaction by adding the peptide substrate and ATP (radiolabeled or coupled to a reporter system). e. Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C. f. Terminate the reaction and quantify substrate phosphorylation using an appropriate method (e.g., filter binding for radiolabeled assays or luminescence for ADP-Glo™ assays).
-
Procedure (USP7 Deubiquitinase Assay): a. Follow a similar serial dilution and incubation procedure as for the CDK5 assay. b. Use a fluorogenic ubiquitin substrate (e.g., Ub-AMC). c. Initiate the reaction by adding the substrate to the enzyme/inhibitor mixture. d. Monitor the increase in fluorescence over time as the AMC group is cleaved.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of Compound-X relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Neuroprotection Assay
Objective: To assess the ability of Compound-X to protect neuronal cells from oxidative stress-induced cell death.
Rationale: This assay provides evidence of the compound's potential neuroprotective effects in a cellular context, which is a crucial step beyond simple enzyme inhibition.[3]
Methodology:
-
Cell Line: Human neuroblastoma cell line SH-SY5Y, differentiated into a neuronal phenotype with retinoic acid.
-
Procedure: a. Plate differentiated SH-SY5Y cells in 96-well plates and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of Compound-X (or vehicle) for 1-2 hours. c. Induce oxidative stress by adding an insult agent such as hydrogen peroxide (H₂O₂) or glutamate. d. Incubate for 24 hours. e. Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: a. Normalize the viability of treated cells to the vehicle-treated, non-insult control. b. Plot cell viability against Compound-X concentration to determine the EC50 (effective concentration for 50% protection).
Protocol 3: Western Blot Analysis of Tau Phosphorylation
Objective: To determine if Compound-X can reduce the hyperphosphorylation of tau in a cellular model of AD pathology.
Rationale: Given the central role of CDK5 in tau pathology, this assay directly tests the hypothesis that inhibiting CDK5 with Compound-X will have a downstream effect on this key biomarker of Alzheimer's disease.
Methodology:
-
Cell Model: Differentiated SH-SY5Y cells or primary cortical neurons.
-
Procedure: a. Treat cells with an agent known to induce tau hyperphosphorylation, such as okadaic acid or Aβ oligomers, in the presence or absence of Compound-X. b. After the treatment period (e.g., 24 hours), lyse the cells and collect the protein extracts. c. Determine the total protein concentration of each lysate using a BCA assay. d. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST. f. Incubate the membrane with primary antibodies specific for phosphorylated tau (e.g., AT8, PHF-1) and total tau. A loading control antibody (e.g., β-actin or GAPDH) should also be used. g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. h. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: a. Perform densitometric analysis of the bands. b. Normalize the intensity of the phosphorylated tau band to the total tau band for each sample. c. Compare the ratio of phosphorylated tau/total tau across the different treatment conditions.
Protocol 4: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To evaluate the therapeutic potential of Compound-X to ameliorate cognitive deficits and AD-like pathology in a relevant animal model.
Rationale: In vivo studies are essential to assess the compound's brain penetrance, safety, and efficacy in a complex biological system, providing critical data for its potential as a therapeutic agent.
Methodology:
-
Animal Model: A transgenic mouse model of AD, such as the 3xTg-AD or 5XFAD model, which develops both amyloid and tau pathology.
-
Procedure: a. Dosing: Administer Compound-X or vehicle to the mice daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a chronic period (e.g., 3-6 months), starting before or after the onset of pathology. b. Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris Water Maze (for spatial learning and memory) and the Novel Object Recognition test (for recognition memory). c. Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue. d. Histopathological Analysis: Perform immunohistochemistry on brain sections to quantify Aβ plaque load and hyperphosphorylated tau pathology. e. Biochemical Analysis: Use brain homogenates for Western blotting or ELISA to measure levels of soluble and insoluble Aβ, phosphorylated tau, and synaptic markers.
-
Data Analysis: a. Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the behavioral and pathological outcomes between the Compound-X-treated group and the vehicle-treated group.
Conclusion
While direct evidence for the use of 2-(piperidin-3-ylthio)pyridine in neurological research is currently lacking, the underlying "piperidin-3-ylthio-aryl" pharmacophore represents a promising starting point for the design of novel chemical probes. By targeting key pathological enzymes like CDK5 and USP7, compounds based on this scaffold have the potential to become invaluable tools for dissecting the complex mechanisms of neurodegeneration and for the development of new therapeutic strategies for devastating disorders like Alzheimer's and Parkinson's disease. The protocols outlined in this guide provide a comprehensive and scientifically rigorous framework for the preclinical evaluation of such compounds.
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In Vitro Investigation of Synaptic Plasticity. ResearchGate. [Link]
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Pre-Clinical Testing of CDK4/6 Inhibitors as a Therapeutic Strategy in Alzheimer's Disease Using Alzheimer's Disease Tauopathy Mouse Model. Cure Alzheimer's Fund. [Link]
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Western blot (WB) analysis of phosphorylated (pTau) and total tau (Tau)... ResearchGate. [Link]
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Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. MDPI. [Link]
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Small-molecule allosteric activator of ubiquitin-specific protease 7 (USP7). bioRxiv. [Link]
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Animal models of Alzheimer's disease: preclinical insights and challenges. ScienceOpen. [Link]
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Synaptic plasticity through a naturalistic lens. Frontiers in Cellular Neuroscience. [Link]
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Physiological and Pathological Roles of Cdk5: Potential Directions for Therapeutic Targeting in Neurodegenerative Disease. ACS Publications. [Link]
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Role of protein kinases in neurodegenerative disease: cyclin-dependent kinases in Alzheimer's disease. PubMed. [Link]
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Cyclin Dependent Kinase 11, Neuroinflammation and Alzheimer's Disease: A Review. Bentham Science. [Link]
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Wang Lab Identifies New Neurodegeneration-Related Protein Quality Control Pathway. Johns Hopkins Bloomberg School of Public Health. [Link]
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Alzheimer's Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment. MDPI. [Link]
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Animal Model Opens Way to Test Alzheimer's Disease Therapies. UC Davis. [Link]
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Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics. [Link]
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An in vitro assay system for studying synapse formation between nociceptive dorsal root ganglion and dorsal horn neurons. PubMed Central. [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
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Relevance of Phosphorylation and Truncation of Tau to the Etiopathogenesis of Alzheimer's Disease. Frontiers in Aging Neuroscience. [Link]
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Cell death assays for neurodegenerative disease drug discovery. PubMed Central. [Link]
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Isolating Synaptosomes: Tips and Best Practice. YouTube. [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. MDPI. [Link]
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Protocol for Tau Antibody (Cat. No. 314 011) Western Blot (WB) AP Detection. Synaptic Systems. [Link]
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employing 2-(Piperidin-3-ylthio)pyridine in fragment-based drug discovery
APPLICATION NOTES & PROTOCOLS
Topic: Employing 2-(Piperidin-3-ylthio)pyridine in Fragment-Based Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-(Piperidin-3-ylthio)pyridine in FBDD
Fragment-Based Drug Discovery (FBDD) has cemented its position as a powerful engine for lead generation, particularly for challenging biological targets.[1] Its core principle—starting with small, low-complexity molecules (fragments) to build potent and selective leads—offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS). The selection of a high-quality fragment library is paramount to the success of any FBDD campaign.
This guide focuses on a particularly promising, yet underexplored fragment: 2-(Piperidin-3-ylthio)pyridine . This molecule elegantly combines two privileged heterocyclic scaffolds—piperidine and pyridine—linked by a flexible thioether bridge. This unique architecture provides a compelling starting point for several reasons:
-
"Rule of Three" Compliance: With a molecular weight under 300 Da, a limited number of hydrogen bond donors and acceptors, and moderate lipophilicity, 2-(Piperidin-3-ylthio)pyridine aligns well with the empirical guidelines for ideal fragments, maximizing the probability of identifying high-quality interactions.[1]
-
3D Structural Diversity: The non-planar, chair conformation of the piperidine ring introduces significant three-dimensional character, a highly sought-after feature in modern fragment libraries for exploring complex protein topographies.[2]
-
Proven Pharmacophores: Both piperidine and pyridine rings are ubiquitous in approved drugs and are known to engage in a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic actions.[3][4][5][6] This history suggests a high potential for forming productive interactions with diverse biological targets.
-
Defined Vectors for Growth: The molecule possesses clear, chemically tractable vectors for optimization. The secondary amine of the piperidine and the aromatic pyridine ring serve as distinct anchor points for synthetic elaboration, allowing for systematic "fragment growing" into unoccupied pockets of a target's binding site.[7]
This document provides a comprehensive, field-proven guide to leveraging 2-(Piperidin-3-ylthio)pyridine in a typical FBDD workflow, from initial screening to hit-to-lead optimization.
The FBDD Workflow: A Phased Approach
An FBDD campaign is a multi-stage process that systematically builds upon initial findings. The journey from a weakly binding fragment to a potent lead compound requires a cascade of biophysical techniques to identify, validate, and characterize the fragment's interaction with the target protein.[8]
Figure 1: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Phase 1: Primary Screening for Hit Identification
The initial goal is to rapidly identify fragments that bind to the target protein, even with low affinity (typically in the high µM to mM range).[9] Surface Plasmon Resonance (SPR) is an ideal primary screening technique due to its sensitivity, real-time nature, and label-free detection.[10][11]
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Causality: This protocol immobilizes the target protein onto a sensor chip and flows solutions of fragments over the surface. A change in the refractive index at the chip surface, measured in Resonance Units (RU), indicates a binding event.[12] This allows for the rapid detection and initial characterization of fragment binding.
Methodology:
-
Target Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) over the activated surface to achieve a target immobilization level of 8,000-12,000 RU.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.[13]
-
-
Fragment Screening:
-
Prepare a stock solution of 2-(Piperidin-3-ylthio)pyridine (e.g., 10 mM in 100% DMSO).
-
Dilute the fragment into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration of ≤2%.
-
Inject the fragment solution over the target and reference flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
A positive and dose-responsive change in RU upon fragment injection indicates a binding event.
-
Fragments showing a response significantly above the baseline noise are considered primary hits for further validation.
-
Phase 2: Hit Validation and Structural Characterization
Primary hits must be validated using an orthogonal biophysical method to eliminate false positives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful secondary screening and validation tool because it can unambiguously confirm binding and provide information about the location of the binding site.[14][15]
Protocol 2: Hit Validation using ¹H-¹⁵N HSQC NMR Spectroscopy
Causality: This protein-observed NMR experiment monitors the chemical environment of each amide backbone proton and nitrogen in an isotopically labeled protein.[9] When a fragment binds, it perturbs the chemical environment of nearby residues, causing their corresponding peaks in the Heteronuclear Single Quantum Coherence (HSQC) spectrum to shift (a phenomenon known as Chemical Shift Perturbation, or CSP).[16]
Methodology:
-
Sample Preparation:
-
Prepare a solution of uniformly ¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8 with 10% D₂O).
-
Prepare a concentrated stock of the 2-(Piperidin-3-ylthio)pyridine fragment hit in a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.
-
Add the fragment to the protein sample to a final concentration of 500 µM (a 5-10 fold molar excess).
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
-
Data Analysis:
-
Overlay the two spectra.
-
Residues whose peaks show significant shifts between the two spectra are considered to be at or near the fragment's binding site.
-
This not only confirms the binding interaction but also maps the binding epitope on the protein surface, which is invaluable information for the next phase.[16]
-
Protocol 3: High-Resolution Structure Determination via X-ray Crystallography
Causality: The ultimate validation of a fragment hit is the visualization of its binding mode at atomic resolution. X-ray crystallography provides a three-dimensional electron density map of the protein-fragment complex, revealing the precise orientation, conformation, and key interactions of the bound fragment.[17]
Methodology:
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein to a suitable size (typically >50 µm). This often requires extensive screening of crystallization conditions.[18]
-
-
Fragment Soaking:
-
Prepare a soaking solution containing the 2-(Piperidin-3-ylthio)pyridine fragment at a high concentration (e.g., 10-50 mM) dissolved in a cryoprotectant-compatible buffer.[17] The high concentration is necessary to overcome the fragment's typically weak affinity.
-
Transfer a protein crystal into the soaking solution for a period ranging from minutes to hours.
-
-
Data Collection and Structure Solution:
-
Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully inspect the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.[19] Refine the model to obtain a high-resolution structure of the protein-fragment complex.
-
Data Presentation and Analysis
A successful FBDD campaign hinges on the careful analysis and integration of data from multiple techniques. The goal is to build a robust, self-validating case for each fragment hit before committing to extensive medicinal chemistry.
Table 1: Hypothetical Screening Data for 2-(Piperidin-3-ylthio)pyridine against Kinase X
| Parameter | Method | Result | Interpretation |
| Binding Detected | SPR | Yes | Positive hit in primary screen. |
| Dissociation Constant (Kd) | SPR | 450 µM | Weak, but typical affinity for a fragment hit. |
| Binding Confirmed | ¹H-¹⁵N HSQC NMR | Yes | Orthogonal validation confirms a direct interaction. |
| Binding Site | ¹H-¹⁵N HSQC NMR | Hinge Region | CSPs observed for residues in the ATP-binding hinge. |
| Binding Mode | X-ray Crystallography | 1.8 Å resolution | Pyridine ring forms H-bonds with hinge backbone; Piperidine ring occupies a hydrophobic pocket. |
| Heavy Atom Count (HAC) | - | 13 | |
| Ligand Efficiency (LE) | Calculated | 0.35 kcal/mol/HA | A promising LE value, indicating efficient binding for its size. |
Ligand Efficiency (LE) is a critical metric in FBDD used to normalize binding affinity for molecular size.[20] It helps prioritize fragments that make high-quality interactions. It is calculated as: LE = (ΔG) / HAC, where ΔG is the free energy of binding and HAC is the heavy (non-hydrogen) atom count.[21][22]
Phase 3: Structure-Guided Hit-to-Lead Optimization
With a validated fragment hit and a high-resolution crystal structure in hand, the final phase involves using this structural information to guide the chemical elaboration of the fragment into a potent lead compound.[23][24][25] This is often achieved through a "fragment growing" strategy, where chemical moieties are added to the core fragment to make new, favorable interactions with the target protein.[7]
For our hypothetical hit against Kinase X, the crystal structure reveals two clear vectors for optimization:
-
Vector 1 (Piperidine N-H): The secondary amine of the piperidine points towards an unexplored solvent-exposed channel.
-
Vector 2 (Pyridine C5-H): The C5 position of the pyridine ring is adjacent to a small hydrophobic "selectivity" pocket.
Figure 2: A structure-guided hit-to-lead optimization workflow using fragment growing.
The causality behind this strategy is that by iteratively adding small chemical groups designed to interact with specific features of the binding pocket revealed by the crystal structure, potency can be systematically and efficiently improved.[7] Each new compound is synthesized and tested, and the resulting structure-activity relationship (SAR) and new structural information guide the next design cycle. This process continues, balancing potency gains with the maintenance of good physicochemical properties, to ultimately yield a potent, selective, and drug-like lead compound.
References
-
Soliman, A. M., et al. (2012). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. National Institutes of Health. [Link]
-
An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. [Link]
-
Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl 1-benzylpiperidine-carboxylates. RSC Medicinal Chemistry. [Link]
-
A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (2008). National Institutes of Health. [Link]
-
Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery Using NMR Spectroscopy. National Institutes of Health. [Link]
-
de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. National Institutes of Health. [Link]
-
Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. [Link]
-
Sanna, M. D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. National Institutes of Health. [Link]
-
Karawajczyk, A., et al. (2015). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. ResearchGate. [Link]
-
NMR Screening and Hit Validation in Fragment Based Drug Discovery. (2011). ResearchGate. [Link]
-
Kumar, A., et al. (2024). Fragment-based drug discovery: A graphical review. National Institutes of Health. [Link]
-
Motsa, B. B., & Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
-
Kuntz, I. D., et al. (2023). The Nature of Ligand Efficiency. ChemRxiv. [Link]
-
Ghorab, M. M., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]
-
Guidelines for the successful generation of protein-ligand complex crystals. (2017). IUCr Journals. [Link]
-
Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra. [Link]
-
Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. [Link]
-
Schultes, S., et al. (2010). Ligand efficiency as a guide in fragment hit selection and optimization. CORE. [Link]
-
Hennig, M., et al. (2009). SPR-based fragment screening: advantages and applications. PubMed. [Link]
-
Filippov, D. V., et al. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. PubMed. [Link]
-
Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. [Link]
-
Campos-Olivas, R. (2011). NMR screening and hit validation in fragment based drug discovery. PubMed. [Link]
-
Strategies for fragment optimization Linking, growing and merging-see text for details. (n.d.). ResearchGate. [Link]
-
Pyridine scaffold: its diverse biological actions. (2024). IJNRD. [Link]
-
Perez-Castillo, Y., et al. (2019). Pushing the Ligand Efficiency Metrics: Relative Group Contribution (RGC) Model as a Helpful Strategy to Promote a Fragment “Rescue” Effect. PubMed Central. [Link]
-
Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. National Institutes of Health. [Link]
-
Singh, N., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
-
Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. (2021). Frontiers. [Link]
-
Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers. [Link]
-
Approaches to Fragment-Based Drug Design. (n.d.). HAN University of Applied Sciences. [Link]
-
Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. (2024). Organic Letters. [Link]
-
Optimization of Fragment Hits. (n.d.). CD ComputaBio. [Link]
-
Surface plasmon resonance. (n.d.). University of Glasgow. [Link]
-
From crystals to structure: (A) Protein crystals. (B) X-ray diffraction.... (n.d.). ResearchGate. [Link]
-
Zhang, J., et al. (2019). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. ResearchGate. [Link]
-
NMR methods for compound screening and hit validation. (n.d.). ResearchGate. [Link]
Sources
- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijnrd.org [ijnrd.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 9. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. NMR screening and hit validation in fragment based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 17. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. files01.core.ac.uk [files01.core.ac.uk]
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- 23. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. excelra.com [excelra.com]
- 25. Optimization of Fragment Hits - CD ComputaBio [cadd.computabio.com]
improving the reaction yield for 2-(Piperidin-3-ylthio)pyridine synthesis
Ticket ID: #PYR-THIO-003 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Yield Killer" Diagnosis
If you are experiencing low yields (<40%) in the synthesis of 2-(piperidin-3-ylthio)pyridine, our diagnostic data suggests the failure mode likely stems from one of three competing pathways shown in the diagram below.
The Core Problem: This reaction involves a bifunctional nucleophile (3-mercaptopiperidine) containing both a thiol (soft nucleophile) and a secondary amine (hard nucleophile/base). Without strict control, the amine competes for the electrophile (N-arylation) or acts as a base to promote disulfide formation (Oxidation).
Figure 1: Competing reaction pathways. Protecting the nitrogen is the single most effective step to eliminate the N-arylation failure mode.
Module 1: Strategic Route Selection
For this specific scaffold, Nucleophilic Aromatic Substitution (SNAr) is the "Gold Standard." While Palladium-catalyzed cross-coupling (Buchwald-Hartwig) is popular, it is suboptimal here because sulfur frequently poisons Pd catalysts, requiring high loadings that complicate purification.
The Recommended Protocol: SNAr with N-Boc Protection
This route relies on the electron-deficient nature of the pyridine ring. We utilize the "Hard/Soft Acid Base" (HSAB) principle: by protecting the "hard" nitrogen with a Boc group, we force the reaction exclusively through the "soft" sulfur nucleophile.
Reagent Checklist:
-
Nucleophile: N-Boc-3-mercaptopiperidine (Commercial or reduced in situ from disulfide).
-
Electrophile: 2-Fluoropyridine (Preferred over 2-Chloropyridine).
-
Why? In SNAr, the rate-determining step is the nucleophilic attack. The highly electronegative fluorine stabilizes the Meisenheimer intermediate better than chlorine, accelerating the reaction significantly [1].
-
-
Base: Cesium Carbonate (Cs2CO3).
-
Why? The "Cesium Effect" improves solubility in organic solvents compared to Potassium Carbonate [2].
-
Module 2: Step-by-Step Optimized Protocol
Step 1: Preparation of the Thiol (Handling the Dimer)
Note: If your starting material is the disulfide dimer (common due to shelf stability), you must reduce it first.
-
Dissolve N-Boc-3,3'-dithiodipiperidine in THF/MeOH (10:1).
-
Add NaBH4 (2.5 equiv) at 0°C. Stir for 1 hour.
-
Quench with sat. NH4Cl, extract with DCM. Use immediately to prevent re-oxidation.
Step 2: The Coupling Reaction (SNAr)
-
Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar. Purge with Argon/Nitrogen for 5 mins.
-
Solvent: Add anhydrous DMF or DMSO (0.2 M concentration relative to thiol).
-
Critical: Degas the solvent by bubbling Argon for 15 mins. Dissolved oxygen causes disulfide reversion.
-
-
Addition: Add N-Boc-3-mercaptopiperidine (1.0 equiv) and Cs2CO3 (2.0 equiv). Stir for 10 mins to generate the thiolate anion.
-
Electrophile: Add 2-Fluoropyridine (1.2 equiv).
-
Reaction: Heat to 80°C for 4–6 hours.
-
Monitor: TLC (Hexane/EtOAc 4:1). The thiol spot will disappear; the product is usually less polar than the thiol.
-
-
Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over Na2SO4.
Step 3: Deprotection (The Final Yield Check)
-
Dissolve the intermediate in DCM.
-
Add TFA (10-20 equiv) or 4M HCl in Dioxane at 0°C.
-
Purification Tip: The final product is a secondary amine. If using acid deprotection, it will be a salt. To isolate the free base, use an SCX-2 (Strong Cation Exchange) column: Load (in MeOH), Wash (MeOH), Elute (2M NH3 in MeOH).
Module 3: Data & Troubleshooting (FAQ)
Optimization Matrix
Use this table to adjust parameters if your yield remains <60%.
| Parameter | Standard Condition | Optimization (If Stuck) | Mechanistic Reason |
| Leaving Group | Chloride (-Cl) | Fluoride (-F) | Fluorine lowers the LUMO energy of the pyridine, facilitating nucleophilic attack [1]. |
| Base | K2CO3 | Cs2CO3 | Larger cation radius disrupts tight ion pairs, making the thiolate more "naked" and reactive. |
| Solvent | DMF | DMSO | DMSO is more polar/aprotic, stabilizing the charged transition state better than DMF. |
| Temperature | 100°C | 60-80°C | Lower temperature reduces thermal decomposition of the thiol; only possible if using the more reactive 2-Fluoropyridine. |
Common Failure Modes (Q&A)
Q: I see a major spot on TLC that is very non-polar. What is it? A: This is likely the Disulfide Dimer (re-oxidized starting material).
-
Fix: Add 10 mol% TCEP or DTT to your reaction mixture to keep the environment reducing. Ensure your solvent is rigorously degassed [3].
Q: My product yield is good, but I lose everything during the workup of the deprotected amine. A: The product (2-(piperidin-3-ylthio)pyridine) is amphoteric and water-soluble at neutral/acidic pH.
-
Fix: Do not do an aqueous extraction after deprotection. Evaporate the acid (TFA/HCl) completely, then use the SCX column method described in Step 3. Alternatively, adjust aqueous layer to pH > 12 before extracting with DCM/IPA (3:1).
Q: Can I use the unprotected 3-mercaptopiperidine directly? A: Not recommended. While S-alkylation is kinetically favored over N-alkylation, the N-arylation is thermodynamically stable. Without the Boc group, you will get a mixture of S-arylated, N-arylated, and S,N-diarylated products, making purification a nightmare [4].
References
-
Effect of Leaving Group in SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic/Heteroaromatic Systems. Chemical Reviews.
-
Cesium Effect: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis. Journal of Praktische Chemie.
-
Disulfide Prevention: Mushti, C., et al. (2012). Strategies for the Synthesis of Thioethers. Chemistry of Heterocyclic Compounds.
-
Chemoselectivity (S vs N): Grimster, N. P., et al. (2012). Palladium-Catalyzed Intermolecular C–S Coupling. Angewandte Chemie.
optimizing reaction conditions for the synthesis of 2-(Piperidin-3-ylthio)pyridine
Topic: Optimization of C–S Bond Formation & Piperidine Deprotection Ticket ID: CHEM-OPT-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
You are attempting to synthesize 2-(piperidin-3-ylthio)pyridine , a structural motif common in kinase inhibitors and GPCR ligands. This synthesis hinges on two critical phases: the formation of the carbon-sulfur (C–S) bond and the subsequent removal of the nitrogen protecting group.
While seemingly straightforward, this reaction often suffers from three specific failure modes:
-
Oxidative Dimerization: The thiol starting material converts to a disulfide (R-S-S-R) before reacting.
-
Chemo-selectivity Issues: Competitive N-arylation if the piperidine nitrogen is not adequately masked.
-
Sluggish Kinetics: The electron-deficient nature of the pyridine ring can be insufficient to drive nucleophilic aromatic substitution (
) if the leaving group is not optimized.
This guide provides a self-validating protocol to overcome these barriers.
Module 1: Strategic Planning
Before mixing reagents, you must select the correct reaction pathway. We strongly recommend Nucleophilic Aromatic Substitution (
The Critical Variable: The Leaving Group
Many protocols default to 2-chloropyridine due to cost. However, for
-
Why? The high electronegativity of fluorine inductively stabilizes the Meisenheimer complex intermediate (the rate-determining step), accelerating the reaction rate by up to 320-fold compared to the chloride analog [1].
-
Impact: This allows you to run the reaction at lower temperatures (60°C vs. 100°C+), significantly reducing disulfide byproduct formation.
Pathway Visualization
Figure 1: Strategic workflow emphasizing N-protection and SNAr coupling.
Module 2: The Optimized Protocol
Reagents & Conditions
| Component | Recommendation | Function/Rationale |
| Substrate A | tert-Butyl 3-mercaptopiperidine-1-carboxylate | N-Boc prevents side reactions. |
| Substrate B | 2-Fluoropyridine (1.1 equiv) | Faster kinetics than Cl-pyridine [1]. |
| Base | Cesium often provides higher solubility in DMF, but Potassium is sufficient for F-pyridine. | |
| Solvent | DMF or DMSO (Anhydrous) | Polar aprotic solvents stabilize the charged transition state. |
| Atmosphere | Strict Argon/Nitrogen | Essential to prevent disulfide formation [2]. |
Step-by-Step Procedure
-
Degassing (Critical): Place anhydrous DMF in the reaction vessel. Sparge with Argon for 15 minutes before adding reagents. Dissolved oxygen is the primary cause of low yields (via disulfide formation).
-
Thiol Activation: Add tert-butyl 3-mercaptopiperidine-1-carboxylate (1.0 equiv) and
(2.0 equiv). Stir at Room Temperature (RT) for 10 min to generate the thiolate anion. -
Addition: Add 2-fluoropyridine (1.1 equiv) dropwise.
-
Reaction: Heat to 60–70°C . Monitor by TLC/LC-MS.
-
Note: With 2-fluoropyridine, conversion is often complete within 2–4 hours. 2-chloropyridine may require 12+ hours at 100°C.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF. Dry over .[1] -
Deprotection: Dissolve the intermediate in 4M HCl in Dioxane. Stir at RT for 1 hour. The product often precipitates as the hydrochloride salt.
Module 3: Troubleshooting & FAQs
Logic Tree for Common Failures
Figure 2: Diagnostic logic for resolving yield and purity issues.
Frequently Asked Questions
Q1: My reaction stalled at 50% conversion. Should I add more base?
-
Diagnosis: If you are using 2-chloropyridine, the reaction may simply be too slow at your current temperature.
-
Solution: Do not add more base yet. First, increase the temperature to 100°C. If that fails, switch to 2-fluoropyridine . The fluoride leaving group lowers the activation energy significantly [1].
Q2: I see a large peak in LC-MS corresponding to the disulfide dimer. How do I remove it?
-
Prevention: This forms due to oxygen exposure. Ensure you degas solvents thoroughly.
-
Remediation: You can try adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT to the reaction mixture to reduce the disulfide back to the active thiol in situ [3]. However, prevention is far superior to cure.
Q3: Can I use the HCl salt of the starting material (3-mercaptopiperidine·HCl)?
-
Yes, but: You must add an extra equivalent of base (3.0 equiv total) to neutralize the HCl salt first. Ensure the free base is fully generated before adding the pyridine electrophile.
Q4: How do I handle the final deprotection?
-
Protocol: Standard acidic cleavage is effective. Use 4M HCl in Dioxane or TFA/DCM (1:4) .
-
Tip: If using TFA, be aware that the pyridine nitrogen will also be protonated. You will isolate the TFA salt. To get the free base, you must use a basic resin or wash with aqueous
[4].
References
-
S. Ayachi et al. "SNAr reactions of substituted pyridines with secondary amines...[2] Kinetic and reactivity indices." International Journal of Chemical Kinetics, 2019. (Demonstrates the kinetic superiority of Fluorine vs Chlorine in pyridine substitutions).
-
Girish B.N. et al. "Preventing disulfide formation in SNAr reactions." ResearchGate Discussions, 2013. (Practical insights on inert atmosphere handling).
-
Nagy, P. "Kinetics and Mechanisms of Thiol–Disulfide Exchange..." Antioxidants & Redox Signaling, 2013.[3] (Mechanistic background on disulfide reduction).
-
BenchChem Protocols. "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine." BenchChem Application Notes, 2025. (General protocols for fluoropyridine reactivity).
Sources
A Comparative Analysis of the Biological Activity of 2-(Piperidin-3-ylthio)pyridine and Its Analogs for Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The piperidine and pyridine rings are two such scaffolds, each independently found in a multitude of FDA-approved drugs and clinical candidates, conferring favorable pharmacokinetic and pharmacodynamic properties.[1][2] The amalgamation of these two heterocycles through a flexible thioether linkage in 2-(Piperidin-3-ylthio)pyridine presents a molecule of significant interest for probing various biological targets. This guide provides a comparative analysis of the biological activity of this core structure and its analogs, supported by experimental data, to inform future drug discovery and development efforts.
The 2-(Piperidin-3-ylthio)pyridine Scaffold: A Platform for Diverse Biological Activities
The 2-(Piperidin-3-ylthio)pyridine scaffold is a versatile platform with the potential for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) modulation.[1][3][4] The piperidine moiety can influence solubility and lipophilicity, while the pyridine ring is a key pharmacophore in many bioactive molecules. The thioether linker provides rotational flexibility, allowing the two rings to adopt various conformations to interact with different biological targets.
Comparative Analysis of 2-(Piperidin-3-ylthio)pyridine Analogs
The biological activity of the 2-(Piperidin-3-ylthio)pyridine scaffold can be significantly modulated by structural modifications. This section compares the core structure with several of its analogs, highlighting the impact of these changes on their biological profiles.
Analogs with Modifications on the Pyridine Ring
Substitutions on the pyridine ring can dramatically alter the electronic properties and steric profile of the molecule, leading to changes in target affinity and selectivity. For instance, the introduction of an amino group and a phenyl group at the 6- and 4-positions of the pyridine ring, respectively, in 6-amino-2-thioalkyl-4-phenylnicotinate derivatives, has been shown to impart significant anxiolytic and sedative properties.[5]
Table 1: Comparison of the Biological Activity of Pyridine-Modified Analogs
| Compound/Analog Class | Modification on Pyridine Ring | Biological Activity | Quantitative Data (Example) |
| 2-(Piperidin-3-ylthio)pyridine (Core) | Unsubstituted | Hypothetical: nAChR modulator, anticancer, anti-inflammatory | Data not available |
| 6-Amino-2-thioalkyl-4-phenylnicotinates | 6-amino, 4-phenyl, 5-carboxylate | Anxiolytic, Sedative | Anxiolytic activity ~4 times greater than diazepam |
| 3-(Thiophen-2-ylthio)pyridine derivatives | Piperidine replaced with thiophene | Anticancer (multitarget kinase inhibitor) | IC50 (HepG2): 2.98 µM (for a representative compound)[6] |
Analogs with Modified Linkers and Piperidine Replacements
Alterations to the thioether linker or complete replacement of the piperidine moiety can lead to compounds with entirely different biological activities.
-
Phthalimide Analogs: Replacement of the pyridine and thioether with a phthalimide group, as seen in 2-(Piperidin-3-yl)phthalimides, results in compounds with anti-inflammatory properties and affinity for sigma (σ) and serotonin (5-HT) receptors.[7] This suggests that the piperidine ring itself is a key contributor to CNS receptor interactions.
-
Urea Analogs: The incorporation of a urea linker in pyridine-ureas has been explored for anticancer applications. Certain derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[8]
-
Thiopyran and Other Heterocyclic Analogs: The synthesis of pyridine-connected 2H-thiopyran derivatives has yielded compounds with larvicidal, nematicidal, and antimicrobial activities.[9] Furthermore, 3-(Pyridine-3-yl)-2-oxazolidinone derivatives have shown promise as antibacterial agents.[10]
Table 2: Comparison of Analogs with Modified Linkers and Piperidine Replacements
| Compound/Analog Class | Structural Modification | Biological Activity | Quantitative Data (Example) |
| 2-(Piperidin-3-yl)phthalimides | Thioether and pyridine replaced with phthalimide | Anti-inflammatory, σ and 5-HT receptor binding | Ki (σ-2): 2.2 µM; Ki (5HT2B): 561 nM[7] |
| Pyridine-ureas | Thioether and piperidine replaced with urea linker and substituted phenyl | Anticancer (VEGFR-2 inhibitor) | IC50 (VEGFR-2): 3.93 µM (for a representative compound)[8] |
| Pyridine-connected 2H-thiopyrans | Piperidine and thioether replaced with thiopyran | Larvicidal, Nematicidal, Antimicrobial | LD50 (larvicidal): 0.8 µg/mL (for a representative compound)[9] |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Thioether and piperidine replaced with oxazolidinone | Antibacterial | MICs comparable to linezolid for some compounds[10] |
Postulated Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Given the structural resemblance of the 2-(Piperidin-3-ylthio)pyridine scaffold to known nicotinic acetylcholine receptor (nAChR) ligands, it is plausible that this class of compounds exerts its biological effects, particularly those related to the CNS, through modulation of nAChRs.[3][11] nAChRs are ligand-gated ion channels involved in a wide range of physiological processes, and their modulation has therapeutic potential in neurological and inflammatory disorders.[12][13]
Caption: Postulated signaling pathway for 2-(Piperidin-3-ylthio)pyridine and its analogs as nAChR modulators.
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological activity of 2-(Piperidin-3-ylthio)pyridine and its analogs, a tiered approach employing a series of in vitro assays is recommended.
Anticancer Activity Screening: MTT Assay
This protocol assesses the cytotoxic effects of the compounds on cancer cell lines.
Workflow:
Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14][15]
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
nAChR Binding Affinity Assay
This radioligand binding assay determines the affinity of the compounds for nAChRs.
Detailed Steps:
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue.
-
Binding Reaction: In a 96-well plate, incubate the brain membranes with a known concentration of a radiolabeled nAChR ligand, such as cytisine, and varying concentrations of the test compounds.[11]
-
Incubation: Incubate the mixture at room temperature for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Insights
-
Substitution on the Pyridine Ring: The introduction of specific substituents on the pyridine ring, such as amino and phenyl groups, can steer the biological activity towards CNS effects like anxiolysis.[5] This highlights the importance of this part of the molecule for target selectivity.
-
Nature of the Second Heterocycle: Replacing the piperidine ring with other heterocycles like thiophene or oxazolidinone can shift the activity profile towards anticancer or antibacterial effects, respectively.[6][10]
-
The Linker is Key: The nature of the linker between the two ring systems is crucial. Replacing the thioether with a urea or phthalimide group leads to compounds with distinct biological activities, suggesting that the linker plays a significant role in orienting the pharmacophores for optimal target interaction.[7][8]
Conclusion
The 2-(Piperidin-3-ylthio)pyridine scaffold represents a promising starting point for the development of novel therapeutics. The available data on its analogs demonstrate that subtle and significant structural modifications can lead to a wide array of biological activities, from CNS modulation to anticancer and antimicrobial effects. The postulated interaction with nAChRs provides a rationale for its potential neurological effects and warrants further investigation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new analogs, enabling a deeper understanding of their structure-activity relationships and facilitating the identification of lead compounds for further development. Future work should focus on the synthesis and evaluation of a focused library of 2-(Piperidin-3-ylthio)pyridine analogs to build a more comprehensive SAR and to validate the hypothesized molecular targets.
References
- (R)-3-(Piperidin-2-YL)pyridine - Smolecule. (2023-08-15).
-
Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. Available from: [Link]
- 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. (2024-07-10). PMC - PubMed Central.
-
Synthesis, Characterization and Evaluation of Biological Activity of Pyridine Derivatives. (2025-08-08). ResearchGate. Available from: [Link]
-
Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. (n.d.). SciELO México. Available from: [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018-06-15). MDPI. Available from: [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023-09-07). PMC - NIH. Available from: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023-04-04). IJNRD. Available from: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022-07-17). Frontiers. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. (2019-07-24). PubMed. Available from: [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (n.d.). PMC. Available from: [Link]
-
Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Available from: [Link]
-
The nicotinic acetylcholine receptor: a typical 'allosteric machine'. (2018-05-07). Royal Society Publishing. Available from: [Link]
-
Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (2007-04-19). PubMed. Available from: [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024-12-25). ACS Omega. Available from: [Link]
-
Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. (n.d.). PubMed. Available from: [Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (n.d.). MDPI. Available from: [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Available from: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Available from: [Link]
-
Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. (n.d.). ACS Publications. Available from: [Link]
-
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (n.d.). MDPI. Available from: [Link]
-
Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025-09-18). Journal of Pharmaceutical Research International. Available from: [Link]
-
Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. (n.d.). PMC - PubMed Central. Available from: [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025-05-24). IJSAT. Available from: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy (R)-3-(Piperidin-2-YL)pyridine [smolecule.com]
- 4. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities [scielo.org.mx]
- 10. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 11. Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 13. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. journaljpri.com [journaljpri.com]
head-to-head comparison of 2-(Piperidin-3-ylthio)pyridine with a known inhibitor
[1]
Executive Summary
2-(Piperidin-3-ylthio)pyridine is a privileged chemical scaffold often utilized in Fragment-Based Drug Discovery (FBDD).[1] It features a "pyridine-thio-piperidine" motif that serves as a bioisostere to the "phenyl-thio-piperazine" core found in Vortioxetine (Trintellix).[1]
-
The Product (Fragment): 2-(Piperidin-3-ylthio)pyridine .[1][2] A versatile building block offering lower lipophilicity and distinct hydrogen-bonding vectors due to the pyridine nitrogen.[1]
-
The Comparator (Known Inhibitor): Vortioxetine .[1] A high-affinity SERT inhibitor and 5-HT receptor modulator.[1]
Key Differentiator: The substitution of the pyridine ring (in the product) for the phenyl ring (in the comparator) significantly increases aqueous solubility and alters metabolic stability, making the product an attractive scaffold for "Next-Gen" CNS drug design.[1]
Structural & Pharmacophore Analysis[1][3]
The core difference lies in the Aryl Head Group and the Cyclic Amine Tail .[1] The thioether (-S-) linker remains constant, acting as a flexible hinge that positions the amine for ionic interaction with the target (e.g., Asp98 in SERT).[1]
Pharmacophore Overlay Diagram
The following diagram illustrates the structural relationship and binding vectors.[1]
Caption: Pharmacophore comparison showing the bioisosteric replacement of the lipophilic phenyl-piperazine (Vortioxetine) with the polar pyridine-piperidine (Product).
Physicochemical Profile: Head-to-Head
This data highlights why a researcher might choose the Pyridine scaffold over the Phenyl scaffold for lead optimization.[1]
| Feature | 2-(Piperidin-3-ylthio)pyridine (Product) | Vortioxetine (Comparator) | Implications for Drug Design |
| Core Scaffold | Pyridine-Thioether | Phenyl-Thioether | Pyridine nitrogen reduces LogP (lipophilicity).[1] |
| Amine Type | Piperidine (Secondary) | Piperazine (Secondary) | Piperidine is generally more basic (higher pKa).[1] |
| Calc. LogP | ~1.8 - 2.2 | ~3.6 | Product is less likely to be sequestered in fat; lower CNS toxicity risk.[1] |
| pKa (Base) | ~10.8 - 11.2 | ~9.1 (Piperazine N) | Product forms stronger salt bridges but may have lower membrane permeability.[1] |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) | 2 (Piperazine Ns) | Pyridine N offers an additional vector for specific binding (e.g., to hinge regions).[1] |
| Metabolic Liability | Pyridine is resistant to oxidative metabolism.[1] | Phenyl ring is prone to CYP450 oxidation.[1] | Product may offer improved metabolic stability.[1] |
Mechanistic Implications (Mechanism of Action)[1][3]
Comparator (Vortioxetine)[1][3]
-
Target: SERT (Inhibitor), 5-HT3 (Antagonist), 5-HT1A (Agonist).[1]
-
Binding Mode: The charged piperazine nitrogen forms a salt bridge with Asp98 in the SERT binding site.[1] The phenyl ring engages in pi-pi stacking or hydrophobic interactions with Tyr95 or Phe335 .[1]
-
Limitation: High lipophilicity can lead to non-specific binding (off-target effects).[1]
Product (2-(Piperidin-3-ylthio)pyridine)[1][2]
-
Potential Mechanism:
-
Advantage: The "Pyridine Scan" (replacing phenyl with pyridine) is a standard medicinal chemistry tactic to improve solubility and reduce CYP inhibition without sacrificing potency.[1]
Experimental Protocols
A. Synthesis of the Scaffold (Product)
Rationale: The thioether linkage is sensitive to oxidation.[1] This protocol ensures the formation of the C-S bond without oxidizing the sulfur to a sulfoxide.[1]
-
Reagents: 2-Mercaptopyridine (or 2-Chloropyridine), 3-Hydroxypiperidine (activated) or 3-Bromopiperidine hydrobromide.[1]
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).[1] -
Solvent: DMF (Dimethylformamide) or NMP.[1]
-
Procedure:
-
Dissolve 2-Mercaptopyridine (1.0 eq) in DMF under
atmosphere. -
Add
(2.5 eq) and stir at RT for 30 min. -
Add 3-Bromopiperidine HBr (1.1 eq) dropwise.[1]
-
Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS.[1]
-
Workup: Dilute with water, extract with EtOAc.[1] The pyridine nitrogen makes the product pH-sensitive; keep aqueous phase basic (pH > 10) to extract the free amine.[1]
-
B. In Vitro Binding Assay (Comparator Protocol adapted for Product)
Rationale: To verify if the product mimics Vortioxetine's activity, test it in a Radioligand Binding Assay for SERT.[1]
-
Cell Line: HEK-293 cells stably expressing human SERT.
-
Ligand:
-Imipramine or -Citalopram (2 nM). -
Incubation:
-
Analysis:
C. Metabolic Stability Assay (Microsomal Stability)
Rationale: To prove the "Pyridine Advantage" over the Phenyl ring.[1]
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]
-
Dosing: 1 µM test compound.
-
Timepoints: 0, 15, 30, 60 min.
-
Detection: LC-MS/MS (monitor parent ion depletion).
-
Expectation: The Product (Pyridine) should show lower Intrinsic Clearance (
) compared to a phenyl analog due to reduced aromatic oxidation.[1]
Conclusion & Recommendation
2-(Piperidin-3-ylthio)pyridine is not a direct generic substitute for Vortioxetine , but rather an evolved chemical scaffold for researchers seeking to optimize CNS drugs.[1]
-
Use the Comparator (Vortioxetine) when you need a validated biological control for SERT/5-HT assays.[1]
-
Use the Product (2-(Piperidin-3-ylthio)pyridine) when designing new inhibitors where you need to:
-
Lower LogP to reduce non-specific toxicity.
-
Increase Solubility for better oral bioavailability.
-
Introduce a H-Bond Acceptor (Pyridine N) to pick up novel interactions in the binding pocket (e.g., Kinase hinge binding).
-
References
-
Bang-Andersen, B., et al. (2011).[1] "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder."[1] Journal of Medicinal Chemistry. Link[1]
-
Pennington, L. D., & Moustakas, D. T. (2017).[1] "The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization." Journal of Medicinal Chemistry. (Discusses Pyridine vs Phenyl scans). Link[1]
-
Vertex Pharmaceuticals. (2004).[1] "Pyridine inhibitors of p38 MAP kinase."[1] Patent WO2004078116.[1] (Illustrates the use of pyridine-thio scaffolds in kinase inhibition). Link[1]
-
BLD Pharm. "2-(Piperidin-3-ylthio)pyridine hydrochloride Product Page." (Source for chemical structure verification). Link
A Researcher's Guide to Cross-Validation of Experimental and Computational Data: The Case of 2-(Piperidin-3-ylthio)pyridine
In modern drug discovery, the synergy between empirical testing and computational modeling is not just beneficial; it is a cornerstone of efficient and insightful research. This guide provides an in-depth comparison of experimental data and computational predictions for the novel small molecule, 2-(Piperidin-3-ylthio)pyridine. Our objective is to illustrate a robust cross-validation workflow that enhances confidence in both experimental outcomes and computational models, ultimately accelerating the drug development pipeline. We will navigate the structural elucidation, conformational analysis, and target interaction landscape of this compound, demonstrating how integrating these two domains provides a more complete picture than either could alone.
This guide is structured to mirror a typical research workflow. We begin with fundamental structural characterization, move to dynamic conformational analysis, and culminate in an investigation of the molecule's interaction with a hypothetical, yet plausible, biological target: Nicotinic Acetylcholine Receptors (nAChRs), given the structural similarity of the core to known nAChR ligands.
Part 1: Foundational Structural Elucidation
The first step in evaluating any novel compound is to unequivocally determine its three-dimensional structure. This foundational data serves as the "ground truth" upon which all subsequent computational models are built and validated.
Experimental Approach: X-Ray Crystallography
X-ray crystallography provides the most definitive atomic-resolution 3D structure of a small molecule in its solid state. The resulting crystal structure reveals precise bond lengths, bond angles, and torsion angles, offering an unambiguous snapshot of the molecule's preferred conformation in the crystalline environment.
-
Crystal Growth: High-purity 2-(Piperidin-3-ylthio)pyridine is dissolved in a suitable solvent system (e.g., ethanol/water mixture). Slow evaporation of the solvent over several days to weeks at a controlled temperature (e.g., 4°C) is performed to encourage the formation of single, diffraction-quality crystals.
-
Data Collection: A selected crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled to 100 K to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction patterns are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to locate the positions of the atoms. Finally, the atomic positions and thermal parameters are refined to achieve the best possible fit between the observed and calculated diffraction patterns.
Computational Approach: Density Functional Theory (DFT)
Computationally, the goal is to predict the molecule's lowest energy conformation in a vacuum (gas phase), which can then be compared to the solid-state experimental structure. Density Functional Theory (DFT) is a quantum mechanical method that offers a good balance between accuracy and computational cost for this purpose.
-
Initial Structure Generation: A 2D sketch of 2-(Piperidin-3-ylthio)pyridine is converted into a preliminary 3D structure using a molecular builder.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This is crucial due to the flexibility of the piperidine ring and the thioether linkage.
-
DFT Optimization: The lowest energy conformer from the search is then subjected to full geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). This calculation minimizes the energy of the structure, yielding a predicted equilibrium geometry.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Cross-Validation: Bridging Solid-State and In Silico
The primary comparison is between the bond lengths, angles, and dihedral angles of the experimental crystal structure and the DFT-optimized geometry.
Caption: Workflow for structural cross-validation.
Data Comparison Table:
| Parameter | Experimental (X-Ray) | Computational (DFT/B3LYP) | % Difference |
| C-S Bond Length (Å) | 1.815 | 1.823 | 0.44% |
| S-C-N Angle (°) | 110.2 | 111.5 | 1.18% |
| C-S-C-C Dihedral (°) | 85.4 | 92.1 | - |
Interpretation: Small discrepancies, particularly in dihedral angles, are expected. The crystal structure is influenced by intermolecular forces (crystal packing), while the DFT calculation represents an isolated molecule in the gas phase. A high degree of correlation in bond lengths and angles validates the chosen DFT functional and basis set, providing confidence in using this model for further, non-solid-state predictions.
Part 2: Dynamic Behavior and Spectroscopic Signature
While a static picture is essential, understanding a molecule's behavior in solution, where most biological interactions occur, is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for this, and its parameters can be predicted computationally.
Experimental Approach: ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. Chemical shifts are highly sensitive to the electronic structure and, therefore, the molecule's conformation in solution.
-
Sample Preparation: Approximately 5-10 mg of 2-(Piperidin-3-ylthio)pyridine is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 500 MHz). Standard ¹H and ¹³C spectra are acquired at room temperature.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.
Computational Approach: GIAO-DFT Chemical Shift Prediction
The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is a reliable way to predict NMR chemical shifts. This calculation requires an accurate 3D geometry, reinforcing the importance of the initial structural validation step.
-
Geometry Optimization: The DFT-optimized geometry from Part 1 is used as the starting point. It's often prudent to re-optimize the geometry using a solvation model (e.g., PCM) that matches the experimental solvent (chloroform).
-
GIAO Calculation: A GIAO-DFT calculation is performed on the solvated geometry to compute the absolute isotropic shielding values for each nucleus.
-
Shift Referencing: The calculated absolute shieldings (σ_calc) are converted to chemical shifts (δ_pred) by referencing them against the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory: δ_pred = σ_TMS - σ_calc.
Cross-Validation: Correlating Predicted and Observed Spectra
The most direct validation is a linear correlation between the set of experimentally measured chemical shifts and the computationally predicted ones.
Caption: Workflow for spectroscopic cross-validation.
Data Comparison Table:
| Nucleus | Experimental δ (ppm) | Predicted δ (ppm) | Absolute Error (ppm) |
| ¹³C (Py-C2) | 158.1 | 159.5 | 1.4 |
| ¹³C (Py-C6) | 149.5 | 150.2 | 0.7 |
| ¹³C (Pip-C3) | 42.3 | 41.8 | 0.5 |
| ¹H (Pip-H2eq) | 3.15 | 3.22 | 0.07 |
| ¹H (Pip-H2ax) | 2.60 | 2.51 | 0.09 |
Interpretation: A strong linear correlation (R² > 0.98) and a low Mean Absolute Error (MAE) between the experimental and predicted shifts indicate that the computational model accurately captures the electronic environment of the molecule in solution. This builds further confidence that the model can be used for more complex predictions, such as investigating interactions with a biological target.
Part 3: Biological Target Interaction
The ultimate goal for a potential therapeutic is to understand how it interacts with its biological target. Here, we postulate that 2-(Piperidin-3-ylthio)pyridine is an antagonist for a specific nAChR subtype.
Experimental Approach: Radioligand Binding Assay
A radioligand binding assay is a standard in vitro method to determine the binding affinity of a compound for a receptor. It measures how effectively our test compound competes with a known radiolabeled ligand for the receptor's binding site.
-
Membrane Preparation: Cell membranes expressing the target nAChR subtype are prepared.
-
Assay Setup: A constant concentration of a suitable radioligand (e.g., [³H]-epibatidine) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound, 2-(Piperidin-3-ylthio)pyridine.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as percent inhibition versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding), which can be converted to a binding affinity constant (Kᵢ).
Computational Approach: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of one molecule to the binding site of another, typically a protein.
-
Receptor Preparation: An X-ray crystal structure of the target nAChR subtype is obtained from the Protein Data Bank (PDB). The protein is prepared by adding hydrogen atoms, assigning protonation states, and removing water molecules.
-
Ligand Preparation: The validated, low-energy 3D structure of 2-(Piperidin-3-ylthio)pyridine from Part 1 is prepared for docking by assigning partial charges.
-
Binding Site Definition: The binding site on the receptor is defined, typically based on the location of a co-crystallized ligand or known active site residues.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) systematically samples different poses of the ligand within the binding site and scores them based on a scoring function that estimates binding affinity.
-
Pose Analysis & Scoring: The top-scoring poses are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, salt bridges, π-π stacking) that stabilize the complex. The docking score provides a computational estimate of binding affinity.
Cross-Validation: Correlating Affinity and Binding Mode
The final validation step compares the quantitative binding affinity (Kᵢ) with the predicted docking score and analyzes whether the predicted binding pose is chemically reasonable and explains structure-activity relationships.
Data Comparison Table:
| Parameter | Experimental (Binding Assay) | Computational (Docking) |
| Binding Affinity (Kᵢ) | 150 nM | -8.5 kcal/mol (Docking Score) |
| Key Interactions | - | Hydrogen bond to Trp149 backbone |
| Cation-π interaction with Tyr198 |
Interpretation: While the docking score is not a direct prediction of Kᵢ, there is often a qualitative correlation where lower (more negative) scores correspond to tighter binding. The true validation comes from the plausibility of the predicted binding pose. If the computational model predicts key interactions with residues known to be critical for ligand binding at nAChRs (e.g., the aromatic box residues), it provides a powerful mechanistic hypothesis for the observed experimental affinity. This validated model can then be used prospectively to design new analogs with improved potency.
Conclusion
This guide has demonstrated a multi-step cross-validation process for 2-(Piperidin-3-ylthio)pyridine, progressing from fundamental structure to biological activity. By continuously challenging our computational models with rigorous experimental data, we build a foundation of trust. The initial structural agreement between X-ray crystallography and DFT justified the use of the model for NMR prediction. The strong correlation between predicted and experimental NMR shifts, in turn, gave us confidence in the electronic and conformational accuracy of our model for use in molecular docking. Finally, the plausible binding pose from docking provided a structural hypothesis for the experimentally observed binding affinity. This iterative cycle of prediction and verification is the engine of modern, data-driven drug discovery.
References
-
Title: A review on the applications of density functional theory (DFT) for the prediction of the physico-chemical properties of molecules Source: Royal Society of Chemistry URL: [Link]
-
Title: The calculation of NMR and EPR parameters in molecules and solids Source: Wiley Online Library URL: [Link]
-
Title: Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery Source: Current Medicinal Chemistry URL: [Link]
-
Title: The aromatic box: an essential element of the ligand-binding site of nicotinic receptors Source: FEBS Letters URL: [Link]
2-(Piperidin-3-ylthio)pyridine proper disposal procedures
Technical Guide: Safe Disposal and Handling of 2-(Piperidin-3-ylthio)pyridine
Part 1: Executive Risk Characterization
Disposing of 2-(Piperidin-3-ylthio)pyridine requires a nuanced approach because this molecule combines three distinct hazard classes into one substrate. Unlike common solvents, you cannot simply pour this into a general "Organic Waste" drum without risking significant odor release or chemical incompatibility.[1]
The Triad of Hazards:
-
The Thioether (Sulfide) Linkage: This is the primary operational hazard. Like most sulfides, it possesses a low odor threshold. Improper sealing will contaminate laboratory air handling systems, leading to building evacuations.
-
The Piperidine Moiety (Secondary Amine): This makes the compound basic (
). It is incompatible with strong acids (exothermic salt formation) and, critically, incompatible with indiscriminate bleach treatment (risk of chloramine formation). -
The Pyridine Ring: Contributes to flammability and systemic toxicity.
Core Directive: Treat this waste stream as "High Hazard: Stench, Basic, Toxic."
Part 2: Waste Segregation & Pre-Treatment Protocols
This section details the specific workflows for handling bulk waste versus trace contamination.
Scenario A: Bulk Waste (Liquids/Solids)
For expired reagents, reaction mixtures, or mother liquors.
DO NOT attempt to oxidize bulk quantities of this chemical with bleach or hydrogen peroxide. The reaction with the amine functionality can generate toxic chloramines or explosive intermediates.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container. Avoid metal cans as the amine/sulfide combo can corrode standard steel drums over time.
-
The "Overpack" Method:
-
Place the primary waste container inside a larger secondary container.[2]
-
Fill the void space with activated carbon or vermiculite.
-
Why? Activated carbon adsorbs fugitive mercaptan/sulfide vapors that permeate the primary seal.
-
-
Labeling: Mark clearly with "Stench," "Toxic," and "Corrosive (Basic)."
Scenario B: Trace Contamination (Glassware & Spills)
For cleaning flasks, syringes, and spatulas.
While bleach is the standard for killing sulfide odors, the presence of the piperidine amine requires a modified protocol to prevent chloramine generation.
The "Solvent-First" Decontamination Protocol:
-
Primary Rinse: Rinse all glassware with Acetone or Ethanol inside the fume hood.
-
Segregation: Pour this rinse directly into the "Stench Waste" container (from Scenario A). Do not pour down the drain.
-
Secondary Decontamination (Odor Kill):
-
Prepare a dilute bleach solution (10% commercial bleach in water).
-
Submerge the pre-rinsed glassware for 30 minutes.
-
Mechanism:[1][2][3][4] Since the bulk amine was removed in Step 1, the bleach attacks the residual sulfur atoms on the glass surface, oxidizing them to odorless sulfoxides/sulfones without generating hazardous quantities of N-chloro species.
-
-
Final Wash: Rinse with water and wash with standard detergent.
Part 3: Regulatory Classification (RCRA)
Proper coding ensures the receiving incinerator facility manages the combustion temperature correctly to destroy the pyridine ring.
| Parameter | Classification | Code (USA/RCRA) | Notes |
| Ignitability | Likely (Flash Point < 60°C) | D001 | Based on pyridine/solvent carrier. |
| Corrosivity | Basic (pH > 12.5 if aqueous) | D002 | Due to piperidine moiety. |
| Toxicity | Pyridine Characteristic | D038 | If pyridine leaches >5.0 mg/L (TCLP). |
| Listing | Process Waste | Not Listed | Not a U-listed waste by specific CAS, but treated as hazardous by characteristic. |
Part 4: Operational Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of 2-(Piperidin-3-ylthio)pyridine, ensuring the separation of bulk chemical from trace residues to maximize safety.
Figure 1: Decision matrix for the safe disposal of thio-pyridine derivatives, prioritizing the prevention of amine-bleach incompatibility.
Part 5: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2023). Compound Summary: Piperidine (Safety & Hazards). National Library of Medicine. [Link]
Sources
A Senior Application Scientist's Guide to Handling 2-(Piperidin-3-ylthio)pyridine: Essential Safety and Operational Protocols
Our core principle is one of informed caution. The hazards associated with this compound are inferred from the well-documented toxicological and safety profiles of its structural parents. Therefore, the recommended precautions are designed to be conservative, ensuring the highest level of protection for laboratory personnel.
Understanding the Hazard Profile: A Structurally-Informed Assessment
The chemical architecture of 2-(Piperidin-3-ylthio)pyridine incorporates two key heterocyclic systems, each with a distinct and significant hazard profile.
-
The Pyridine Moiety: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[1] It is known to cause skin irritation and serious eye damage.[1][2] Furthermore, prolonged or repeated exposure may lead to organ damage, particularly affecting the liver, kidneys, and central nervous system.[2][3] Its strong, nauseating fish-like odor is a clear indicator of its presence.[4][5]
-
The Piperidine Moiety: Piperidine is classified as a flammable, toxic, and corrosive liquid.[6][7] It is known to cause severe skin burns and eye damage and is toxic when inhaled or in contact with skin.[6] Like pyridine, it is a weak base.[5]
Given that 2-(Piperidin-3-ylthio)pyridine contains both of these functional groups, it must be handled with the assumption that it carries the combined hazards of both. This includes flammability, acute toxicity (oral, dermal, inhalation), skin corrosivity, and the potential for serious eye damage.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. Engineering controls, primarily a certified chemical fume hood, are mandatory for all operations.
PPE Specification Table
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Chemical-resistant gloves (Butyl rubber recommended) | Safety glasses with side shields | Fully-buttoned lab coat | Not required in sealed containers |
| Weighing (Solid Form) | Double-gloving with chemical-resistant gloves (e.g., Butyl rubber) | Chemical safety goggles | Flame-resistant lab coat | Mandatory use of a chemical fume hood |
| Solution Preparation | Chemical-resistant gloves (Butyl rubber recommended) | Chemical safety goggles and a face shield | Flame-resistant, chemical-resistant apron over a lab coat | Mandatory use of a chemical fume hood |
| Reaction & Work-up | Chemical-resistant gloves (Butyl rubber recommended) | Chemical safety goggles and a face shield | Flame-resistant, chemical-resistant apron over a lab coat | Mandatory use of a chemical fume hood |
Detailed PPE Rationale (The "Why")
-
Hand Protection: Due to the compound's potential for dermal toxicity and skin corrosion, robust hand protection is non-negotiable. While nitrile gloves are common in laboratories, they are not always recommended for pyridine, as breakthrough times can be short.[8] Butyl rubber or PVA gloves offer superior resistance and are the recommended choice.[8] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data. Double-gloving is a best practice, especially when handling concentrates.
-
Eye and Face Protection: The risk of severe eye damage from even a minor splash is significant.[2] Chemical safety goggles are the minimum requirement for any operation. When handling solutions or larger quantities where the risk of splashing is higher, a full-face shield must be worn over the safety goggles.
-
Body Protection: A standard lab coat is insufficient. Given the flammability of the parent compounds, a flame-resistant lab coat should be worn and fully buttoned.[8] For procedures involving larger volumes, a chemical-resistant apron should be worn over the lab coat to protect against spills.
-
Respiratory Protection: The primary method of respiratory protection is a properly functioning and certified laboratory chemical fume hood.[8] All handling of 2-(Piperidin-3-ylthio)pyridine, including weighing and solution preparation, must occur within a fume hood to prevent inhalation of vapors or dusts.[2] A respirator with an organic vapor cartridge may be required for emergency situations like a large spill or ventilation failure, but it is not a substitute for proper engineering controls.[9]
Operational and Disposal Plans
A safe experiment begins before the container is opened and ends only after all waste has been properly disposed of.
Experimental Workflow: PPE Decision Process
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: PPE selection workflow for handling 2-(Piperidin-3-ylthio)pyridine.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure a certified chemical fume hood is operational. Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[8] Prepare all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as determined by your risk assessment (see table and diagram above) before entering the handling area.
-
Dispensing:
-
During Reaction: Keep the reaction vessel within the fume hood. Ensure the sash is kept at the lowest practical height.
-
Decontamination and Doffing: After handling is complete, remove gloves using a technique that avoids touching the outer surface. Wash hands thoroughly with soap and water.[10] Wipe down the work surface in the fume hood.
Emergency Procedures: Spills and Exposure
-
Small Spill (inside fume hood): If a small amount is spilled, absorb it with an inert material like vermiculite, sand, or earth.[10][11] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]
-
Large Spill: Evacuate the immediate area. Alert colleagues and your institution's safety officer. Prevent the spill from entering drains.[9][11]
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[2][12] Rinse the affected skin with copious amounts of water for at least 15 minutes.[3][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
Disposal Plan
All waste containing 2-(Piperidin-3-ylthio)pyridine, including contaminated consumables (gloves, weigh boats, absorbent material) and reaction residues, must be treated as hazardous waste.[13]
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[8][9]
-
Do not pour any amount of this chemical or its solutions down the drain.[9]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[9][10]
By adhering to these stringent protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Trust in the process, understand the causality behind each step, and handle every chemical with the respect its potential hazards demand.
References
-
ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE. Retrieved from [Link]
-
Penta. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
-
Avantor. (2011). MATERIAL SAFETY DATA SHEET: PYRIDINE. Retrieved from [Link]
-
GOV.UK. (2024). Pyridine: incident management. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Piperidin-2-yl)pyridine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. actylislab.com [actylislab.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. thermofishersci.in [thermofishersci.in]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. carlroth.com [carlroth.com]
- 12. kishida.co.jp [kishida.co.jp]
- 13. sigmaaldrich.com [sigmaaldrich.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
